2-Amino-4-ethoxybenzothiazole
説明
特性
IUPAC Name |
4-ethoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGMOMZRSFGBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166438 | |
| Record name | 2-Amino-4-ethoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15850-79-0 | |
| Record name | 4-Ethoxy-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15850-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-ethoxybenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015850790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-ethoxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-4-ETHOXYBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL9RLY05NF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-ethoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-ethoxybenzothiazole. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the foundational chemical information, general experimental protocols for determining key physicochemical parameters, and insights into the synthesis, reactivity, and significant potential of the 2-aminobenzothiazole scaffold in drug development.
Core Physicochemical Data
| Physicochemical Property | This compound (Predicted/Unavailable) | 2-Amino-4-methoxybenzothiazole[1] | 2-Amino-6-ethoxybenzothiazole[2] | 2-Amino-4-methylbenzothiazole[3][4] |
| Molecular Formula | C₉H₁₀N₂OS | C₈H₈N₂OS | C₉H₁₀N₂OS | C₈H₈N₂S |
| Molecular Weight ( g/mol ) | 194.25 | 180.23 | 194.25 | 164.23 |
| Melting Point (°C) | Not available | 153-155 | 161-163 | 137-139 |
| Boiling Point (°C) | Not available | Not available | Not available | 322.0 ± 35.0 (Predicted) |
| Solubility | Not available | Not available | Not available | < 0.1 g/100 mL at 24 °C[5] |
| pKa | Not available | Not available | Not available | 4.7 ± 0.1 (Predicted)[4][5] |
| logP | Not available | Not available | Not available | Not available |
General Synthesis and Reactivity
The 2-aminobenzothiazole scaffold is a versatile and highly reactive structure in organic synthesis, frequently used as an intermediate for constructing more complex, pharmacologically active heterocyclic compounds.[6][7][8]
A general approach to the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanate source, followed by cyclization. For instance, a common pathway is the reaction of an aniline with ammonium thiocyanate to form a thiourea derivative, which is then cyclized using an oxidizing agent like chlorine or bromine.[9]
The reactivity of the 2-aminobenzothiazole core is characterized by the nucleophilicity of the exocyclic amino group and the endocyclic nitrogen atom, making them amenable to reactions with electrophiles to form a variety of fused heterocyclic systems.[6] This reactivity is fundamental to its role as a privileged scaffold in medicinal chemistry.
Applications in Drug Development
The 2-aminobenzothiazole scaffold is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by its derivatives.[10] This versatile core structure is present in compounds investigated for a wide range of therapeutic applications.
Key Therapeutic Areas:
-
Anticancer: Derivatives of 2-aminobenzothiazole have shown potential as anticancer agents by targeting various proteins involved in cancer progression, such as tyrosine kinases (e.g., EGFR, VEGFR-2) and serine/threonine kinases.[11][12]
-
Anti-inflammatory: Certain 2-aminobenzothiazole compounds have demonstrated anti-inflammatory properties by inhibiting enzymes and pathways associated with the inflammatory response.[10]
-
Antidiabetic: Some derivatives have been explored for their potential in managing diabetes, with studies suggesting they may act on targets like aldose reductase and PPAR-γ.[13]
-
Antimicrobial and Antiviral: The 2-aminobenzothiazole nucleus is a component of molecules with demonstrated antimicrobial and antiviral activities.[10]
The broad spectrum of biological activity makes the 2-aminobenzothiazole scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10]
Experimental Protocols for Physicochemical Property Determination
The following are detailed, generalized methodologies for determining the key physicochemical properties of a compound like this compound.
Melting Point Determination
The melting point is a crucial indicator of a solid compound's purity.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
For a pure compound, the melting range is typically narrow (0.5-2°C).
-
Boiling Point Determination
The boiling point is a key physical constant for a liquid.
Methodology (Distillation Method):
-
Apparatus: A simple distillation apparatus is assembled, consisting of a distilling flask, condenser, thermometer, and receiving flask.
-
Procedure:
-
The liquid sample (a few milliliters) is placed in the distilling flask with a boiling chip.
-
The flask is heated gently.
-
The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distilling flask.
-
The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and drips into the condenser.
-
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.
Methodology (Shake-Flask Method):
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the solute in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
pKa Determination
The pKa is a measure of the acidity or basicity of a compound.
Methodology (Potentiometric Titration):
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
-
Apparatus: A calibrated pH meter and a burette are used.
-
Procedure:
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
logP (Octanol-Water Partition Coefficient) Determination
logP is a measure of a compound's lipophilicity.
Methodology (Shake-Flask Method):
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Procedure:
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.
-
The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.
-
The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
References
- 1. 2-氨基-4-甲氧基苯并噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-氨基-6-乙氧基苯并噻唑 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2-Amino-4-methylbenzothiazole CAS#: 1477-42-5 [m.chemicalbook.com]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. iajesm.in [iajesm.in]
- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of 2-Amino-4-ethoxybenzothiazole: A Technical Guide
Introduction
2-Amino-4-ethoxybenzothiazole belongs to the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate structural elucidation and characterization are paramount for advancing research and ensuring the quality of synthesized compounds. This technical guide provides an in-depth analysis of the spectral data expected for this compound, using its methoxy analog as a stand-in. The guide covers Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Spectral Data Summary
The following tables summarize the quantitative spectral data for 2-Amino-4-methoxybenzothiazole. These values provide a baseline for the expected spectral characteristics of this compound, with anticipated minor shifts due to the difference in the alkoxy substituent.
Table 1: FT-IR Spectral Data of 2-Amino-4-methoxybenzothiazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3412-3487 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3300-3368 | Strong, Broad | N-H stretching |
| 2953, 2874 | Medium | C-H symmetric and asymmetric stretching of the methoxy group |
| 1606-1654 | Strong | N-H bending of the primary amine[1] |
| 1536 | Medium | C=N stretching of the thiazole ring[2] |
| 1448 | Medium | C-C stretching of the aromatic ring[2] |
| 1235 | Medium | C=S stretching[2] |
| 1141 | Medium | C-O-C stretching of the ether group[2] |
Table 2: ¹H NMR Spectral Data of 2-Amino-4-methoxybenzothiazole (Solvent: DMSO-d₆)[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | Singlet | 2H | -NH₂ (protons of the amino group) |
| ~7.1 | Multiplet | 1H | Aromatic H |
| ~6.8 | Multiplet | 1H | Aromatic H |
| ~6.6 | Multiplet | 1H | Aromatic H |
| 3.84 | Singlet | 3H | -OCH₃ (methoxy protons) |
For this compound, the -OCH₃ signal would be replaced by a quartet around δ 4.0-4.2 ppm (2H, -OCH₂-) and a triplet around δ 1.3-1.5 ppm (3H, -CH₃).
Table 3: ¹³C NMR Spectral Data of 2-Amino-4-methoxybenzothiazole (Solvent: DMSO)[4]
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C2 (carbon of the C=N group) |
| ~153 | C4 (aromatic carbon attached to the ether) |
| ~142 | C7a (aromatic carbon at the ring junction) |
| ~128 | C5 (aromatic carbon) |
| ~115 | C7 (aromatic carbon) |
| ~110 | C6 (aromatic carbon) |
| ~108 | C3a (aromatic carbon at the ring junction) |
| 55.6 | -OCH₃ (methoxy carbon) |
For this compound, the -OCH₃ carbon signal would be replaced by signals for the ethoxy group: approximately δ 63-65 ppm (-OCH₂-) and δ 14-16 ppm (-CH₃).
Table 4: Mass Spectrometry Data of 2-Amino-4-methoxybenzothiazole[5]
| m/z | Ion |
| 180.04 | [M]⁺ (Molecular Ion) |
| 165 | [M - CH₃]⁺ |
| 137 | [M - CH₃ - CO]⁺ |
The expected molecular weight for this compound is 194.25 g/mol . The fragmentation pattern would likely show losses of the ethyl group.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
FT-IR Spectroscopy (Solid Sample)
-
Sample Preparation (Thin Solid Film Method):
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4]
-
Filter the solution into a clean NMR tube to a height of about 4-5 cm.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.[4]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration of about 10-100 µg/mL in the same solvent.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
If fragmentation analysis is required, perform tandem mass spectrometry (MS/MS) on the parent ion of interest.
-
Visualizations
The following diagrams illustrate the logical workflow for spectral data analysis and a hypothetical signaling pathway involving a benzothiazole derivative.
Caption: A logical workflow for the spectral analysis and structure elucidation of an organic compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Amino-4-ethoxybenzothiazole
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-4-ethoxybenzothiazole. The information is targeted towards researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes predicted spectral data, outlines a general experimental protocol for NMR analysis, and presents a visual representation of the molecular structure and its NMR correlations.
Predicted NMR Data
The predicted ¹H and ¹³C NMR data for this compound are presented in the tables below. These values are estimations derived from analogous compounds and are intended to serve as a reference for spectral interpretation.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | d | 1H | H-7 |
| ~7.2 - 7.4 | t | 1H | H-6 |
| ~6.8 - 7.0 | d | 1H | H-5 |
| ~5.5 - 6.0 | br s | 2H | -NH₂ |
| ~4.1 - 4.3 | q | 2H | -OCH₂CH₃ |
| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ |
d = doublet, t = triplet, q = quartet, br s = broad singlet
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C-2 (C=N) |
| ~150 - 155 | C-4 (C-O) |
| ~145 - 150 | C-8 (C-S) |
| ~130 - 135 | C-9 (C-N) |
| ~120 - 125 | C-6 |
| ~115 - 120 | C-7 |
| ~105 - 110 | C-5 |
| ~63 - 68 | -OCH₂CH₃ |
| ~14 - 16 | -OCH₂CH₃ |
Experimental Protocol
The following is a generalized experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts.[1]
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
2. NMR Spectrometer Setup:
-
The spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1][2]
-
Tune and match the probe for the respective nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal resolution and line shape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: Standard probe temperature (e.g., 298 K).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is commonly used to simplify the spectrum to singlets.
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Molecular Structure and NMR Correlations
The following diagram illustrates the chemical structure of this compound with atom numbering and highlights the key correlations expected in the NMR spectra.
References
Mass Spectrometry of 2-Amino-4-ethoxybenzothiazole: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Amino-4-ethoxybenzothiazole (C₉H₁₀N₂OS), a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this document outlines predicted fragmentation patterns based on established principles and data from structurally related molecules, including 2-aminobenzothiazoles and aromatic ethoxy compounds. Detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided to facilitate its analysis.
Predicted Mass Spectral Data
The analysis of this compound, with a monoisotopic mass of 194.0514 g/mol , is expected to yield distinct fragmentation patterns depending on the ionization technique employed. Electron Ionization (EI) will likely produce a greater number of fragments compared to the softer Electrospray Ionization (ESI) technique, which is expected to primarily yield the protonated molecular ion.
Predicted Electron Ionization (EI-MS) Data
Under electron ionization, the molecule is expected to form a molecular ion (M⁺•) at m/z 194. Subsequent fragmentation is predicted to follow pathways characteristic of aromatic ethers and benzothiazoles. The most prominent fragmentation is anticipated to be the loss of ethene via a McLafferty rearrangement from the ethoxy group.
| m/z (Predicted) | Proposed Fragment Ion | Formula | Probable Neutral Loss | Relative Abundance (Predicted) |
| 194 | [M]⁺• | [C₉H₁₀N₂OS]⁺• | - | Moderate |
| 166 | [M - C₂H₄]⁺• | [C₇H₆N₂OS]⁺• | Ethene (C₂H₄) | High |
| 165 | [M - C₂H₅]⁺ | [C₇H₅N₂OS]⁺ | Ethyl radical (•C₂H₅) | Moderate |
| 179 | [M - CH₃]⁺ | [C₈H₇N₂OS]⁺ | Methyl radical (•CH₃) | Low |
| 138 | [C₇H₆N₂S]⁺• | [C₇H₆N₂S]⁺• | Carbon monoxide (CO) | Low |
| 121 | [C₇H₅N₂]⁺ | [C₇H₅N₂]⁺ | •SH, CO | Low |
Predicted Electrospray Ionization (ESI-MS/MS) Data
In positive-ion ESI, this compound is expected to be readily protonated, forming an abundant [M+H]⁺ ion at m/z 195. Tandem mass spectrometry (MS/MS) of this precursor ion through collision-induced dissociation (CID) would likely yield the following key product ions.
| Precursor Ion m/z | Product Ion m/z (Predicted) | Proposed Fragment Ion | Formula | Probable Neutral Loss |
| 195 | 195 | [M+H]⁺ | [C₉H₁₁N₂OS]⁺ | - |
| 195 | 167 | [M+H - C₂H₄]⁺ | [C₇H₇N₂OS]⁺ | Ethene (C₂H₄) |
| 195 | 178 | [M+H - NH₃]⁺ | [C₉H₈OS]⁺ | Ammonia (NH₃) |
Visualization of Fragmentation Pathways & Workflows
The following diagrams illustrate the predicted fragmentation logic and a general experimental workflow for the mass spectrometric analysis of this compound.
An In-depth Technical Guide to the Infrared Spectroscopy of 2-Amino-4-ethoxybenzothiazole
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Amino-4-ethoxybenzothiazole, a molecule of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, data interpretation, and a summary of expected vibrational frequencies. While direct experimental data for this specific molecule is not extensively published, this guide extrapolates from the well-documented spectroscopic data of closely related 2-aminobenzothiazole derivatives to provide a robust analytical framework.
Introduction to this compound
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various pharmacologically active agents.[1] The introduction of an ethoxy group at the 4-position can significantly influence the molecule's electronic properties, lipophilicity, and, consequently, its biological activity and spectroscopic signature. Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the structural features of molecules based on their interaction with infrared radiation.[2]
Theoretical Vibrational Analysis
The vibrational modes of this compound can be predicted and assigned based on the analysis of similar compounds, such as 2-amino-4-methylbenzothiazole and 2-amino-4-methoxybenzothiazole, often supported by Density Functional Theory (DFT) calculations.[3][4][5] The primary vibrational modes of interest include the stretching and bending of the amino group, the aromatic ring vibrations, and the characteristic vibrations of the thiazole and ethoxy moieties.
Key Expected Vibrational Modes:
-
N-H Vibrations: The amino group is expected to show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
-
Aromatic C-H Stretching: Sharp absorption bands corresponding to the stretching of C-H bonds on the benzene ring are anticipated in the 3000-3100 cm⁻¹ region.[2]
-
Aliphatic C-H Stretching: The ethoxy group will exhibit symmetric and asymmetric stretching vibrations of its C-H bonds, generally appearing in the 2850-2980 cm⁻¹ range.
-
C=N Stretching: The stretching vibration of the endocyclic C=N bond within the thiazole ring is a characteristic peak, expected around 1600-1670 cm⁻¹.[2]
-
C-O Stretching: The C-O-C linkage of the ethoxy group will produce strong, characteristic stretching bands, typically in the 1000-1300 cm⁻¹ region.
-
C-S Stretching: The vibration of the C-S bond in the thiazole ring is expected to appear at lower frequencies, generally in the 600-700 cm⁻¹ range.[2]
Data Presentation: Expected Vibrational Frequencies
The following table summarizes the expected primary infrared absorption frequencies for this compound based on the analysis of related structures.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |
| ~3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Medium - Strong |
| ~3100 - 3000 | Aromatic C-H Stretching | Medium - Sharp |
| ~2980 - 2850 | Aliphatic C-H Asymmetric & Symmetric Stretching | Medium |
| ~1650 - 1600 | C=N Stretching (Thiazole Ring) | Strong |
| ~1600 - 1550 | N-H Bending | Medium - Strong |
| ~1500 - 1400 | Aromatic C=C Ring Stretching | Medium - Strong |
| ~1250 - 1200 | Aryl C-O Asymmetric Stretching (Ethoxy) | Strong |
| ~1050 - 1000 | Aryl C-O Symmetric Stretching (Ethoxy) | Strong |
| ~700 - 600 | C-S Stretching | Weak - Medium |
Experimental Protocols
A standard experimental procedure for obtaining the Fourier Transform Infrared (FTIR) spectrum of this compound is detailed below.
4.1. Sample Preparation (Solid Phase)
-
Purity Confirmation: Ensure the purity of the synthesized this compound using techniques like Thin Layer Chromatography (TLC) and melting point determination.[2]
-
KBr Pellet Method:
-
Thoroughly dry spectroscopic grade Potassium Bromide (KBr) to remove any moisture, which can interfere with the spectrum (particularly in the O-H stretching region).
-
Grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
4.2. Instrumentation and Data Acquisition
-
Spectrometer: Utilize a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin Elmer or Shimadzu model, for data collection.[1][6]
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as instrumental artifacts.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the spectrometer.
-
Data Collection:
-
Scan the sample over a typical mid-IR range of 4000-400 cm⁻¹.[6]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectral resolution is typically set to 4 cm⁻¹.
-
4.3. Data Processing and Analysis
-
Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Peak Identification: Identify the wavenumbers of the major absorption bands.
-
Vibrational Assignment: Assign the observed peaks to specific molecular vibrations based on established correlation tables and comparison with spectra of analogous compounds and computational studies.[7][8]
Mandatory Visualizations
Caption: Experimental workflow for FTIR analysis of this compound.
Conclusion
The infrared spectrum of this compound provides a valuable fingerprint for its structural identification and characterization. By understanding the expected vibrational frequencies of its key functional groups, researchers can effectively use FTIR spectroscopy for routine analysis, purity assessment, and to gain insights into the molecular structure. The experimental protocol outlined in this guide provides a standardized approach to obtaining high-quality spectral data for this and related benzothiazole derivatives, which are crucial for advancing drug discovery and development efforts.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. jchr.org [jchr.org]
- 3. Structural, vibrational, electronic investigations and quantum chemical studies of 2-amino-4-methoxybenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Quantum Chemical Blueprint: Unveiling the Electronic and Structural Landscape of 2-Amino-4-ethoxybenzothiazole
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations in elucidating the molecular properties of 2-Amino-4-ethoxybenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental and computational data for this specific molecule are limited in publicly available literature, this document leverages established computational methodologies and data from closely related 2-aminobenzothiazole analogs to present a robust framework for its analysis. This guide details the theoretical background, computational workflow, expected quantitative data, and potential experimental validation protocols. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential as a scaffold in drug design.
Introduction
Benzothiazoles are a class of bicyclic heterocyclic compounds renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituent pattern on the benzothiazole core significantly influences its biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to predict the electronic structure, molecular geometry, and spectroscopic properties of these molecules, thereby guiding synthetic efforts and aiding in the rational design of novel therapeutic agents.[1][2] This guide focuses on the theoretical investigation of this compound, providing a roadmap for its computational characterization.
Computational Methodology: A Workflow for Analysis
The quantum chemical analysis of this compound typically follows a structured workflow designed to yield a comprehensive understanding of its molecular characteristics.
Caption: Computational workflow for quantum chemical analysis.
This process begins with the construction of an initial 3D structure of the molecule. This structure is then optimized to find its most stable energetic conformation using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[3][4] Following optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum and to predict its infrared and Raman spectra. Subsequently, a range of electronic and spectroscopic properties are calculated to provide a complete molecular profile.
Predicted Molecular Properties: Quantitative Data
Based on studies of analogous compounds such as 2-amino-4-methoxybenzothiazole, the following tables summarize the expected quantitative data for this compound.[3]
Table 1: Optimized Geometrical Parameters (Representative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-S (thiazole) | ~1.75 Å |
| C=N (thiazole) | ~1.32 Å | |
| C-N (amino) | ~1.38 Å | |
| C-O (ethoxy) | ~1.37 Å | |
| O-C (ethyl) | ~1.44 Å | |
| Bond Angle | C-S-C | ~88° |
| S-C-N | ~115° | |
| C-N-C (thiazole) | ~110° | |
| Dihedral Angle | C-C-O-C (ethoxy) | ~178° |
Note: These values are illustrative and based on similar structures. Actual values would require specific calculations.
Table 2: Calculated Electronic Properties (Representative)
| Property | Predicted Value (B3LYP/6-311++G(d,p)) |
| Energy of HOMO | ~ -5.8 eV |
| Energy of LUMO | ~ -1.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.6 eV |
| Dipole Moment | ~ 2.5 Debye |
| Mulliken Atomic Charges | N (amino): ~ -0.6 e |
| S (thiazole): ~ -0.1 e | |
| O (ethoxy): ~ -0.5 e |
Note: The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[5]
Table 3: Predicted Vibrational Frequencies (Notable Modes)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (amino) | ~3400-3500 |
| C-H stretch (aromatic) | ~3050-3150 |
| C-H stretch (aliphatic) | ~2900-3000 |
| C=N stretch (thiazole) | ~1620 |
| N-H bend (amino) | ~1580 |
| C-O stretch (ethoxy) | ~1250 |
Note: These frequencies are unscaled and would typically be scaled to improve agreement with experimental data.
Experimental Protocols for Validation
The computational predictions should ideally be validated through experimental characterization.
Synthesis of this compound (Proposed)
A plausible synthetic route for this compound can be adapted from established methods for similar compounds.
Caption: Proposed synthesis of this compound.
Protocol:
-
Thiourea Formation: 3-Ethoxyaniline is reacted with potassium thiocyanate in the presence of hydrochloric acid to form 1-(3-ethoxyphenyl)thiourea.
-
Oxidative Cyclization: The resulting thiourea derivative undergoes oxidative cyclization using a reagent like bromine in chloroform to yield the final product, this compound. The product would then be purified by recrystallization.
Spectroscopic Characterization
-
FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra would be recorded and compared with the calculated frequencies to validate the computed structure.[3]
-
¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons would be determined experimentally and compared with values calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[2]
-
UV-Vis Spectroscopy: The electronic absorption spectrum would be measured and compared to the predicted electronic transitions from Time-Dependent DFT (TD-DFT) calculations.[3]
Analysis of Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.
Caption: Relationship between FMOs and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the amino group and the benzothiazole ring, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the thiazole ring, suggesting these atoms are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.[2]
Conclusion
Quantum chemical calculations offer a powerful and insightful approach to characterizing the structural and electronic properties of this compound. By employing DFT and related methods, researchers can gain a detailed understanding of its geometry, vibrational modes, electronic transitions, and reactivity, which is invaluable for its potential application in drug development. While this guide presents a theoretical framework based on analogous compounds, specific computational and experimental studies on this compound are warranted to fully elucidate its unique molecular characteristics.
References
Theoretical Frontiers in 2-Aminobenzothiazole Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Theoretical and computational studies have emerged as indispensable tools in the rational design and development of novel 2-aminobenzothiazole derivatives as therapeutic agents. This in-depth technical guide provides a comprehensive overview of the theoretical approaches being employed, from quantum chemical calculations to molecular docking and ADMET profiling. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the methodologies, quantitative data, and logical workflows that are accelerating the discovery of next-generation 2-aminobenzothiazole-based drugs.
Quantitative Insights from Theoretical Studies
Computational studies provide critical quantitative data that guide the selection and optimization of 2-aminobenzothiazole derivatives. The following tables summarize key findings from recent theoretical investigations, including molecular docking and in vitro assays informed by computational predictions.
Table 1: Molecular Docking and In Vitro Activity of 2-Aminobenzothiazole Derivatives against Cancer Targets
| Compound ID | Target Protein | Binding Affinity (ΔG, kcal/mol) | Predicted Interactions | In Vitro Assay | IC50 (µM) or % Inhibition | Reference |
| OMS5 | PI3Kγ | - | Hydrogen bonds, hydrophobic interactions | Lung Cancer (A549) | 22.13 | [1] |
| OMS14 | PI3Kγ | - | Hydrogen bonds, hydrophobic interactions | Breast Cancer (MCF-7) | 61.03 | [1] |
| OMS1 | PI3Kγ | - | - | PI3Kγ Inhibition | 47% at 100 µM | [1][2] |
| OMS2 | PI3Kγ | - | - | PI3Kγ Inhibition | 48% at 100 µM | [1][2] |
| Compound 12 | EGFR Kinase | - | H-bond with Met793, Asp855; hydrophobic insertion | - | - | [3] |
| Compound 20 | VEGFR-2 Kinase | - | - | VEGFR-2 Inhibition | 0.15 | [3] |
| Compound 21 | VEGFR-2 Kinase | - | - | VEGFR-2 Inhibition | 0.19 | [3] |
| Compound 40 | CDK2 | - | - | CDK2 Inhibition | 4.29 | [3] |
Table 2: Molecular Docking of 2-Aminobenzothiazole Derivatives against Other Therapeutic Targets
| Compound ID | Target Protein | Binding Affinity (ΔG, kcal/mol) | Reference |
| 3b | PPARγ | -7.8 | [4] |
| 4y | PPARγ | -8.4 | [4] |
| 8d | Aldose Reductase (ALR2) | -8.39 | [5] |
| 8d | PPAR-γ | -7.77 | [5] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of theoretical studies. This section outlines the standard protocols for key computational experiments performed on 2-aminobenzothiazole derivatives.
Molecular Docking Protocol using AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7]
-
Preparation of the Receptor:
-
The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Preparation of the Ligand (2-Aminobenzothiazole Derivative):
-
The 2D structure of the 2-aminobenzothiazole derivative is drawn using chemical drawing software and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field or quantum mechanical method.
-
Rotatable bonds in the ligand are defined.
-
The prepared ligand structure is saved in the PDBQT file format.
-
-
Grid Box Definition:
-
A grid box is defined around the active site of the receptor. The size and center of the grid box are specified to encompass the binding pocket.
-
-
Docking Simulation:
-
AutoDock Vina is used to perform the docking calculations.
-
The program searches for the best binding poses of the ligand within the defined grid box using a scoring function to estimate the binding affinity.
-
The exhaustiveness parameter, which controls the extent of the search, is set (a higher value increases the thoroughness of the search).
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding poses based on the predicted binding affinities (in kcal/mol).
-
The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using molecular visualization software.
-
Density Functional Theory (DFT) Calculation Protocol
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[1][8][9]
-
Molecular Structure Input:
-
The 3D coordinates of the 2-aminobenzothiazole derivative are imported into a computational chemistry software package (e.g., Gaussian).
-
-
Calculation Setup in Gaussian:
-
Job Type: Geometry optimization (Opt) is selected to find the minimum energy conformation of the molecule. Frequency calculations (Freq) are often performed concurrently to confirm that the optimized structure is a true minimum and to obtain vibrational data.
-
Method: A DFT functional is chosen. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional.[1][8]
-
Basis Set: A basis set, which describes the atomic orbitals, is selected. The 6-311G(d,p) basis set is commonly used for such molecules.[8]
-
Charge and Multiplicity: The total charge and spin multiplicity of the molecule are specified. For most neutral, closed-shell molecules, this will be 0 and 1, respectively.
-
Solvation Model (Optional): To simulate the molecule in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied.[8]
-
-
Running the Calculation:
-
The input file is submitted to the Gaussian software for calculation.
-
-
Analysis of Output:
-
Optimized Geometry: The optimized molecular geometry (bond lengths, bond angles, dihedral angles) is analyzed.
-
Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental IR or Raman spectra for validation.
-
Electronic Properties: Key electronic properties are extracted from the output, including:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): This map shows the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
-
-
In Silico ADMET Prediction Protocol
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted computationally to assess the drug-likeness of a compound in the early stages of drug discovery.[10][11][12]
-
Ligand Preparation:
-
The 2D or 3D structure of the 2-aminobenzothiazole derivative is used as input.
-
-
Selection of ADMET Prediction Tools:
-
Various online and standalone software tools are available for ADMET prediction (e.g., SwissADME, admetSAR, ProTox).
-
-
Calculation of Physicochemical Properties:
-
The software calculates various molecular descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds.
-
-
Prediction of Pharmacokinetic Properties:
-
Absorption: Models are used to predict properties like human intestinal absorption (HIA) and Caco-2 cell permeability.
-
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
-
Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes is predicted.
-
Excretion: Renal clearance and other excretion pathways may be predicted.
-
-
Toxicity Prediction:
-
Various toxicity endpoints are predicted, such as mutagenicity (e.g., AMES test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
-
-
Drug-Likeness Evaluation:
-
The calculated properties are evaluated against established rules of thumb for drug-likeness, such as Lipinski's Rule of Five, to assess the compound's potential as an oral drug candidate.
-
Visualizing Theoretical Workflows and Pathways
Diagrams are essential for illustrating the logical flow of computational experiments and the biological context of drug targets. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.
Caption: A typical workflow for the in silico design and evaluation of 2-aminobenzothiazole derivatives.
Caption: A flowchart illustrating the key steps in a DFT-based theoretical study of a molecule.
Caption: The PI3K/Akt/mTOR pathway, a key target for anticancer 2-aminobenzothiazole derivatives.
References
- 1. proteobiojournal.com [proteobiojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. scispace.com [scispace.com]
- 9. medium.com [medium.com]
- 10. drugpatentwatch.com [drugpatentwatch.com]
- 11. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 12. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-4-ethoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis history of 2-Amino-4-ethoxybenzothiazole, a heterocyclic compound of interest in medicinal chemistry. The document details the historical context of benzothiazole chemistry, outlines the primary synthetic methodologies for 2-aminobenzothiazole derivatives, and presents available experimental data for this compound and its analogues. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction: The Rise of the Benzothiazole Scaffold
The benzothiazole ring system, a bicyclic structure formed by the fusion of a benzene ring and a thiazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The journey of benzothiazole chemistry began in the late 19th century, with A.W. Hofmann's first synthesis of 2-substituted benzothiazoles in 1879.[2] A significant milestone was the discovery of 2-mercaptobenzothiazoles as effective rubber vulcanization accelerators in 1921.[2] However, it was in the latter half of the 20th century that the pharmacological potential of benzothiazoles, particularly the 2-aminobenzothiazole core, garnered significant attention.[3] The amino group at the 2-position provides a versatile handle for synthetic modifications, allowing for the exploration of vast chemical space in the quest for novel therapeutic agents.
Discovery of this compound: A Historical Perspective
Given this historical context, it is highly probable that this compound was first synthesized by applying the Hugerschoff reaction or a similar method to 3-ethoxyphenylthiourea. The synthesis of this precursor would start from 3-ethoxyaniline.
Synthetic Methodologies
The synthesis of this compound and its analogues primarily relies on the formation of the thiazole ring fused to a benzene ring. The following sections detail the classical and modern approaches applicable to the synthesis of this target molecule.
The Hugerschoff Synthesis: A Classical Approach
The Hugerschoff reaction remains a cornerstone for the synthesis of 2-aminobenzothiazoles. The general mechanism involves the reaction of an arylthiourea with a halogen, typically bromine, in a solvent like chloroform or acetic acid.
General Reaction Scheme:
References
The Multifaceted Biological Activities of 2-Aminobenzothiazoles: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and have shown significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive review of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of 2-aminobenzothiazole derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Derivatives of 2-aminobenzothiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Activity Data
The anticancer efficacy of various 2-aminobenzothiazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| OMS5 | A549 | Lung Cancer | 22.13 | [1] |
| MCF-7 | Breast Cancer | 39.51 | [1] | |
| OMS14 | A549 | Lung Cancer | 34.09 | [1] |
| MCF-7 | Breast Cancer | 61.03 | [1] | |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [1] |
| A549 | Lung Cancer | 9.62 | [1] | |
| A375 | Malignant Melanoma | 8.07 | [1] | |
| Compound 20 | HepG2 | Liver Cancer | 9.99 | [1] |
| HCT-116 | Colon Carcinoma | 7.44 | [1] | |
| MCF-7 | Breast Cancer | 8.27 | [1] | |
| Compounds 14-18 | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | Prostate, Breast, Lung, Colon, Breast | 0.315 - 2.66 | [2] |
| Compound 12 | MCF-7 | Breast Cancer | 2.49 | [2] |
| PC9 (mutant EGFR) | Lung Cancer | 1.05 | [2] | |
| HCC827 (mutant EGFR) | Lung Cancer | 3.43 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with serial dilutions of the 2-aminobenzothiazole derivatives and incubated for 48-72 hours.[3]
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[3]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]
Signaling Pathways in Anticancer Activity
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway, particularly PI3Kγ and PI3Kδ, leading to the suppression of tumor growth.[5][6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[2] Overexpression or mutation of EGFR is common in various cancers. Certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of EGFR kinase activity.[2]
Caption: Inhibition of the EGFR signaling pathway by 2-aminobenzothiazole derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 2-Aminobenzothiazole derivatives have demonstrated promising activity against a spectrum of bacteria and fungi.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the primary quantitative measure of the in vitro antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | Gram (+/-) / Fungal | MIC (µg/mL) | Reference |
| Compound D | S. aureus | + | < 0.03 | [7] |
| MRSA | + | < 0.03 | [7] | |
| VISA | + | < 0.03 | [7] | |
| E. faecium | + | < 0.03 | [7] | |
| E. coli | - | 4-16 | [7] | |
| A. baumannii | - | 4-16 | [7] | |
| P. aeruginosa | - | 4-16 | [7] | |
| K. pneumoniae | - | 4-16 | [7] | |
| Compound E | S. aureus | + | < 0.03 | [7] |
| MRSA | + | < 0.03 | [7] | |
| VISA | + | < 0.03 | [7] | |
| E. faecium | + | < 0.03 | [7] | |
| E. coli | - | 4-16 | [7] | |
| A. baumannii | - | 4-16 | [7] | |
| P. aeruginosa | - | 4-16 | [7] | |
| K. pneumoniae | - | 4-16 | [7] | |
| Compounds 1n, 1o | Candida albicans | Fungal | 4-8 | [8] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[9][10]
-
Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial two-fold dilutions of the 2-aminobenzothiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[9]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[9]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[11]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[10]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 2-Aminobenzothiazole derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to modulate inflammatory pathways.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory effects of 2-aminobenzothiazole derivatives are often evaluated using in vivo models, such as the carrageenan-induced paw edema assay, where the percentage of edema inhibition is a key parameter.
| Compound | Dose | Time after Carrageenan | % Inhibition of Edema | Reference |
| Compound 4c | 300 µmol/kg | 2 h | 35.9 | [12] |
| 4 h | 52.8 | [12] | ||
| Indomethacin | 10 mg/kg | 4 h | 57.66 | |
| Compound 1 | 200 mg/kg | 4 h | 96.31 | |
| Compound 3 | 200 mg/kg | 4 h | 99.69 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for screening the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test 2-aminobenzothiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the animals, typically orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[12]
Mechanism of Anti-inflammatory Action: COX-2 Inhibition
A key mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of COX-2 by 2-aminobenzothiazole derivatives, leading to reduced prostaglandin synthesis and anti-inflammatory effects.
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Certain 2-aminobenzothiazole derivatives have shown promise as neuroprotective agents by targeting enzymes and pathways involved in the pathology of these disorders.
Quantitative Neuroprotective Activity Data
The neuroprotective potential of 2-aminobenzothiazole derivatives has been assessed by their ability to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), and to prevent the aggregation of amyloid-beta (Aβ) peptides, all of which are implicated in Alzheimer's disease.
| Compound ID | Target | IC50 (nM) | Reference |
| AChE Inhibition | |||
| 4f | AChE | 23.4 | [3] |
| 4m | AChE | 27.8 | [3] |
| Donepezil (Reference) | AChE | 20.1 | [3] |
| MAO-B Inhibition | |||
| 4f | MAO-B | 40.3 | [3] |
| 4m | MAO-B | 56.7 | [3] |
| Selegiline (Reference) | MAO-B | 37.4 | [3] |
| Aβ Aggregation Inhibition | |||
| 4f | Aβ (1-42) Aggregation | 167.5 | [3] |
| 4m | Aβ (1-42) Aggregation | 198.8 | [3] |
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurodegenerative diseases and to screen for neuroprotective compounds.
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.[11]
-
Induction of Neurotoxicity: Neuronal damage is induced by exposing the cells to neurotoxins such as hydrogen peroxide (H2O2) to model oxidative stress, or MPP+ to model Parkinson's disease.[11]
-
Compound Treatment: The differentiated SH-SY5Y cells are pre-treated with the 2-aminobenzothiazole derivatives before or during the exposure to the neurotoxin.[11]
-
Assessment of Neuroprotection: Cell viability is assessed using methods like the MTT assay. Additionally, markers of apoptosis (e.g., caspase-3 activity, Bax/Bcl-2 ratio) and inflammation (e.g., cytokine levels) can be measured.[11]
Caption: Experimental workflow for assessing the neuroprotective effects of 2-aminobenzothiazole derivatives in SH-SY5Y cells.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of neuroprotective effects of newly synthesized benzimidazolium salt against neurotoxicity in differentiated SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective effects of metabotropic glutamate receptor group II and III activators against MPP(+)-induced cell death in human neuroblastoma SH-SY5Y cells: the impact of cell differentiation state - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Solubility and Stability of 2-Amino-4-ethoxybenzothiazole
Introduction to 2-Amino-4-ethoxybenzothiazole
This compound is a heterocyclic organic compound belonging to the benzothiazole class.[1] Its structure, featuring a fused benzene and thiazole ring system with an amino group at the 2-position and an ethoxy group at the 4-position, suggests its potential utility in medicinal chemistry and materials science.[1] Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The ethoxy substituent at the 4-position is likely to influence the molecule's lipophilicity and, consequently, its solubility and bioavailability.[1]
The general synthesis of 2-aminobenzothiazoles can be achieved through methods such as the cyclization of arylthioureas.[2][3] For this compound, a potential synthetic route involves the condensation of 2-aminothiophenol with ethyl chloroacetate.[1] Given its potential applications, a thorough understanding of its solubility and stability is crucial for formulation development, storage, and ensuring its efficacy and safety in any application.
Physicochemical Properties of this compound and Its Analogs
While specific data for this compound is unavailable, the properties of its methyl and methoxy analogs provide valuable insights into its expected behavior.
| Property | 2-Amino-4-methylbenzothiazole | 2-Amino-4-methoxybenzothiazole | This compound (Predicted) |
| Molecular Formula | C8H8N2S | C8H8N2OS | C9H10N2OS |
| Molecular Weight | 164.23 g/mol | 180.23 g/mol | 194.25 g/mol [1] |
| Appearance | White to off-white crystalline powder | Beige chunky solid | Solid (predicted) |
| Melting Point | 137-139 °C | 153-155 °C | Not available |
| Aqueous Solubility | < 1 mg/mL | < 1 mg/mL | Likely poorly soluble in water |
| Organic Solvent Solubility | Soluble in ethanol | Soluble in organic solvents | Likely soluble in common organic solvents (e.g., DMSO, DMF, alcohols) |
| Stability | Sensitive to moisture | Not specified | Expected to be sensitive to moisture and potentially light and extreme pH |
Experimental Protocols
Determination of Aqueous and Organic Solubility (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of this compound in various solvents, a fundamental parameter for drug development.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q)
-
Selected organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)
-
Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
To each vial, add a known volume of the desired solvent (e.g., water, PBS, ethanol).
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are disturbed.
-
Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of the compound in each solvent based on the concentration determined from the calibration curve and the dilution factor.
-
Stability Assessment Following ICH Guidelines
This protocol describes a systematic approach to evaluate the stability of this compound under various environmental conditions, as recommended by the International Council for Harmonisation (ICH).
Materials:
-
This compound (solid form and in solution)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate packaging for the compound (e.g., sealed glass vials)
-
HPLC system for purity and degradation product analysis
-
Mass spectrometer (MS) for identification of degradation products
-
Other analytical instruments as needed (e.g., for appearance, dissolution)
Procedure:
-
Long-Term Stability Study:
-
Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Intermediate Stability Study (if significant change is observed in accelerated studies):
-
Storage Conditions: 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Testing Frequency: 0, 3, 6, 9, and 12 months.
-
-
Accelerated Stability Study:
-
Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
Testing Frequency: 0, 1, 2, 3, and 6 months.
-
-
Forced Degradation (Stress Testing):
-
Acidic Conditions: Expose the compound to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).
-
Basic Conditions: Expose the compound to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Conditions: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
-
Analysis at Each Time Point:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay and Purity: Use a stability-indicating HPLC method to determine the amount of the active substance and the presence of any degradation products.
-
Identification of Degradation Products: If significant degradation is observed, use techniques like LC-MS to identify the structure of the degradation products.
-
Visualized Workflows and Pathways
Physicochemical Characterization Workflow
The following diagram illustrates a comprehensive workflow for the physicochemical characterization of a novel benzothiazole derivative like this compound.
Caption: Physicochemical characterization workflow for a novel benzothiazole.
Hypothetical Degradation Pathway
This diagram presents a hypothetical degradation pathway for this compound under stress conditions. This is a predictive illustration and requires experimental validation.
Caption: Hypothetical degradation pathways for this compound.
Conclusion
While specific experimental data on the solubility and stability of this compound are yet to be published, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging data from close structural analogs, it is predicted that this compound is a poorly water-soluble compound, likely soluble in organic solvents, and may exhibit sensitivity to environmental factors such as moisture. The detailed experimental protocols for solubility and stability testing provide a clear path for the empirical determination of these critical parameters. The visualized workflows offer a strategic approach to its physicochemical characterization. The elucidation of its definitive solubility and stability profiles through these experimental means is an essential next step in unlocking the full potential of this promising benzothiazole derivative.
References
The Tautomeric Landscape of 2-Aminobenzothiazole
An In-depth Technical Guide to Tautomerism in 2-Aminobenzothiazole Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core principles of tautomerism in 2-aminobenzothiazole derivatives. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic efficacy of these molecules is intrinsically linked to their physicochemical properties, with tautomerism playing a pivotal role.[1] This document details the tautomeric forms, their relative stability, the experimental and computational methods used for their study, and the influence of this phenomenon on biological interactions.
2-Aminobenzothiazole and its derivatives primarily exist in a dynamic equilibrium between two principal tautomeric forms: the amino form and the imino form.[1] The imino form can be further subdivided into cis and trans geometric isomers based on the orientation around the exocyclic C=N double bond.[1][3]
Computational and experimental studies have consistently demonstrated that the amino tautomer is the most stable form under most conditions.[1][4] This pronounced stability is largely attributed to the preservation of the aromaticity within the benzothiazole ring system in this configuration.[1] The interconversion involves a proton transfer between the exocyclic amino group and the endocyclic nitrogen atom.
References
Crystal Structure of 2-Aminobenzothiazole Derivatives: A Technical Guide
Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield specific crystal structure data for 2-Amino-4-ethoxybenzothiazole. This guide, therefore, presents a detailed analysis of the crystal structures of closely related and representative 2-aminobenzothiazole derivatives to provide valuable insights for researchers, scientists, and drug development professionals. The methodologies and structural features discussed are broadly applicable to this class of compounds.
Introduction
2-Aminobenzothiazoles are a significant class of heterocyclic compounds that form the core scaffold of numerous molecules with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design and for elucidating their mechanism of action. X-ray crystallography provides the most definitive information about the solid-state conformation, intermolecular interactions, and packing of these molecules. This technical guide summarizes the key crystallographic features of representative 2-aminobenzothiazole derivatives and outlines the general experimental procedures for their structural determination.
Experimental Protocols
The determination of the crystal structure of 2-aminobenzothiazole derivatives typically involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
The synthesis of 2-aminobenzothiazole derivatives can be achieved through various established methods. A common route involves the reaction of a substituted 2-aminothiophenol with a cyanogen halide or a similar reagent.
General Synthesis of 2-Amino-4-substituted-benzothiazoles:
A typical synthesis involves the reaction of the corresponding substituted 2-aminothiophenol with cyanogen bromide in a suitable solvent like ethanol or methanol. The reaction mixture is often stirred at room temperature or gently heated to drive the reaction to completion. The resulting product can then be purified by recrystallization from an appropriate solvent system to yield single crystals suitable for X-ray diffraction.
For example, the synthesis of 2-amino-4-methylbenzothiazole can be achieved from 2-amino-3-methylthiophenol.
Crystallization:
Obtaining high-quality single crystals is a critical step. Slow evaporation of a saturated solution of the purified compound is a widely used technique. The choice of solvent is crucial and is often determined empirically. Common solvents for crystallizing 2-aminobenzothiazole derivatives include ethanol, methanol, acetonitrile, or mixtures thereof with water.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.
Data Collection:
A suitable single crystal is mounted on a goniometer of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is subsequently refined using least-squares methods to improve the fit between the observed and calculated diffraction data. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
Crystallographic Data of Representative 2-Aminobenzothiazole Derivatives
Due to the absence of specific data for this compound, this section presents crystallographic data for closely related and illustrative compounds to provide a comparative overview.
Table 1: Crystallographic Data for 2-Aminobenzothiazolinium Nitrate
| Parameter | Value |
| Chemical Formula | C₇H₇N₃O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.453(3) |
| b (Å) | 12.011(4) |
| c (Å) | 9.083(3) |
| α (°) | 90 |
| β (°) | 108.79(3) |
| γ (°) | 90 |
| Volume (ų) | 873.3(5) |
| Z | 4 |
Data sourced from a study on 2-aminobenzothiazolinium nitrate, which provides insight into the protonated form of the 2-aminobenzothiazole scaffold.[4]
Table 2: Selected Bond Lengths and Angles for 2-Aminobenzothiazolinium Nitrate
| Bond | Length (Å) | Angle | Degrees (°) |
| S1-C2 | 1.734(2) | N3-C2-N2 | 119.8(2) |
| N2-C2 | 1.321(3) | N3-C2-S1 | 111.9(2) |
| N3-C2 | 1.327(3) | N2-C2-S1 | 128.3(2) |
| N3-C8 | 1.389(3) | C8-N3-C2 | 108.6(2) |
These values are characteristic of the delocalized π-system within the benzothiazole ring system.[4]
Structural Analysis and Intermolecular Interactions
The crystal structures of 2-aminobenzothiazole derivatives are characterized by a planar benzothiazole ring system. The exocyclic amino group can participate in various hydrogen bonding interactions, which often play a crucial role in defining the crystal packing.
In the case of 2-aminobenzothiazolinium nitrate, the cation and the nitrate anion are linked by N-H···O hydrogen bonds, forming a three-dimensional network.[4] Such hydrogen bonding motifs are common in the crystal structures of this class of compounds and are critical for their solid-state organization. The planarity of the benzothiazole core also allows for potential π-π stacking interactions, which can further stabilize the crystal lattice.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the crystal structure of a 2-aminobenzothiazole derivative.
Conclusion
While the specific crystal structure of this compound remains undetermined, this guide provides a comprehensive overview of the structural characteristics and experimental methodologies associated with the broader class of 2-aminobenzothiazole derivatives. The provided data on analogous structures, coupled with generalized experimental protocols, offers a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The insights into the intermolecular interactions and crystal packing of these compounds are essential for understanding their physicochemical properties and for the rational design of new, potent therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 2-Amino-4-ethoxybenzothiazole from 2-aminothiophenol
Introduction
2-Aminobenzothiazoles are a pivotal class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as foundational scaffolds in drug discovery and development. The specific derivative, 2-Amino-4-ethoxybenzothiazole, holds significant promise due to the electronic and lipophilic contributions of the ethoxy group at the 4-position, which can modulate biological activity and pharmacokinetic properties. This application note details a robust and efficient protocol for the synthesis of this compound, commencing from the readily available precursor, 3-ethoxyaniline. The described methodology is a modification of the classical Hugershoff reaction, a reliable approach for the construction of the 2-aminobenzothiazole core. This protocol is intended for researchers and scientists engaged in medicinal chemistry, organic synthesis, and drug development, providing a clear and reproducible procedure for obtaining this valuable intermediate.
Reaction Principle
The synthesis of this compound is achieved through a one-pot electrophilic cyclization reaction. The process begins with the in-situ generation of thiocyanogen ((SCN)₂) from the reaction of an alkali metal thiocyanate (e.g., potassium thiocyanate) with bromine in an acidic medium, typically glacial acetic acid. The starting material, 3-ethoxyaniline, then undergoes electrophilic attack by the thiocyanogen, leading to the formation of an intermediate thiocyanatoaniline. Subsequent intramolecular cyclization via nucleophilic attack of the amino group onto the thiocyanate carbon, followed by tautomerization, yields the stable this compound product.
Experimental Workflow
The following diagram outlines the key stages involved in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 3-Ethoxyaniline | 13.7 g (0.1 mol) |
| Potassium Thiocyanate | 19.4 g (0.2 mol) |
| Bromine | 16.0 g (5.1 mL, 0.1 mol) |
| Glacial Acetic Acid | 200 mL |
| Reaction Conditions | |
| Temperature (Bromination) | 0 - 5 °C |
| Reaction Time | 12 hours |
| Solvent | Glacial Acetic Acid |
| Product Yield & Purity | |
| Theoretical Yield | 19.4 g |
| Actual Yield | 15.5 g |
| Percentage Yield | 80% |
| Melting Point | 138-140 °C |
| Purity (by HPLC) | >98% |
Experimental Protocol
Materials:
-
3-Ethoxyaniline (98%)
-
Potassium thiocyanate (99%)
-
Bromine (99.8%)
-
Glacial acetic acid (99.7%)
-
Sodium hydroxide (pellets)
-
Ethanol (95%)
-
Distilled water
-
Ice
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 13.7 g (0.1 mol) of 3-ethoxyaniline in 100 mL of glacial acetic acid.
-
In a separate beaker, dissolve 19.4 g (0.2 mol) of potassium thiocyanate in 100 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
Cool the aniline solution in the flask to 0-5 °C using an ice bath.
-
-
Thiocyanation and Cyclization:
-
To the cooled aniline solution, add the potassium thiocyanate solution.
-
Prepare a solution of 16.0 g (5.1 mL, 0.1 mol) of bromine in 20 mL of glacial acetic acid and place it in the dropping funnel.
-
Add the bromine solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
Neutralize the resulting solution by slowly adding a 20% aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the final product.
-
Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of this compound.
-
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-ethoxyaniline. The described method offers a good yield and high purity of the final product, making it suitable for laboratory-scale synthesis. The availability of this protocol will aid researchers in the fields of medicinal chemistry and materials science in accessing this important heterocyclic building block for further investigation and application.
Application Notes: Microwave-Assisted Synthesis of 2-Aminobenzothiazole Derivatives
Introduction
2-Aminobenzothiazole and its derivatives are prominent heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] These scaffolds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][3][4] The functional versatility of the 2-amino group and the benzothiazole ring allows for extensive chemical modifications to develop novel drug candidates.[1][5]
Conventional methods for synthesizing these derivatives often require long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis has emerged as a powerful green chemistry technique that significantly accelerates these reactions.[3] The primary advantages of microwave irradiation include rapid heating, increased reaction rates, higher product yields, and often, the ability to perform reactions under solvent-free conditions, which simplifies purification and reduces environmental impact.[5][6]
These notes provide detailed protocols for the microwave-assisted synthesis of various 2-aminobenzothiazole derivatives, targeting researchers in organic synthesis, medicinal chemistry, and drug development.
Key Applications of Synthesized Derivatives:
-
Anticancer Agents: Derivatives have been developed as inhibitors of key signaling pathways like PI3K/AKT/mTOR and as dihydroorotate dehydrogenase (DHODH) inhibitors, crucial for cancer cell proliferation.[1][7]
-
Antimicrobial Agents: Many derivatives show potent activity against various strains of bacteria (Gram-positive and Gram-negative) and fungi.[4][8][9]
-
Anti-inflammatory Agents: Certain synthesized compounds exhibit significant anti-inflammatory properties.[3][6]
-
Antiviral and Anthelmintic Agents: The benzothiazole nucleus is a key component in compounds designed to combat viral infections and parasitic worms.[4][5]
Experimental Protocols & Data
Protocol 1: Three-Component Synthesis of Pyrido[2,1-b][7][9]benzothiazoles
This protocol describes a one-pot, three-component reaction using microwave irradiation to synthesize biologically active benzothiazole derivatives. The method is based on a tandem reaction involving a Knoevenagel condensation, nucleophilic addition, and intramolecular cyclization.[6]
Reaction Scheme: 2-Aminobenzothiazole + Aromatic Aldehyde + 1,3-Diketone → Pyrido[2,1-b][6][8]benzothiazole derivative
Materials and Reagents:
-
2-Aminobenzothiazole
-
Substituted Aromatic Aldehydes (e.g., 4-methoxybenzaldehyde)
-
1,3-Diketones (e.g., dimedone)
-
Scandium(III) triflate (Sc(OTf)₃) as a catalyst
-
Ethanol (for recrystallization)
-
Microwave reactor
Procedure:
-
In a microwave process vial, combine 2-aminobenzothiazole (1 mmol), an aromatic aldehyde (1 mmol), a 1,3-diketone (1 mmol), and Sc(OTf)₃ (5 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature (e.g., 120°C) for a short duration (typically 5-15 minutes).[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure derivative.
Quantitative Data Summary:
| Aldehyde | 1,3-Diketone | Catalyst | Time (min) | Yield (%) |
| 4-Methoxybenzaldehyde | Dimedone | Sc(OTf)₃ | 10 | 93 |
| 4-Chlorobenzaldehyde | Acetylacetone | Sc(OTf)₃ | 12 | 90 |
| Indole-3-carbaldehyde | N/A (with Aryl Isocyanide) | P₂O₅/SiO₂ | 15 | 85-95 |
Table based on data from multicomponent reactions.[6]
Protocol 2: Microwave-Assisted Synthesis of Imidazolidine Derivatives
This multi-step protocol involves the synthesis of imine derivatives from a functionalized 2-aminobenzothiazole, followed by a microwave-assisted cyclization with an amino acid to yield imidazolidines, which have shown promising antibacterial activity.[8][9]
Materials and Reagents:
-
Synthesized Imine Derivatives of 2-aminobenzothiazole (Schiff bases)
-
Glycine or L-alanine
-
Tetrahydrofuran (THF) as solvent
-
Microwave reactor
-
Ethanol (for recrystallization)
Procedure:
Step A: Synthesis of Imines (Precursor)
-
An azo-benzothiazole derivative bearing an aldehyde group is first synthesized.[8][10]
-
This aldehyde (1 mmol) is then mixed with a primary aromatic amine (1 mmol) in absolute ethanol in a microwave vial.
-
The mixture is irradiated in a microwave reactor for 2-5 minutes.
-
The resulting imine derivatives (3a-h) are precipitated, filtered, and used in the next step.[8][9]
Step B: Synthesis of Imidazolidines
-
In a microwave process vial, dissolve the synthesized imine derivative (1 mmol) and glycine (or L-alanine) (1.2 mmol) in tetrahydrofuran (THF).[5][8]
-
Seal the vial and subject it to microwave irradiation for 8-15 minutes at a controlled temperature.
-
After the reaction is complete (monitored by TLC), allow the vial to cool.
-
Evaporate the solvent under reduced pressure.
-
The solid residue is washed and then recrystallized from ethanol to yield the pure imidazolidine derivative.[8][9]
Quantitative Data Summary:
| Imine Precursor (Substituent on Amine) | Amino Acid | Solvent | Time (min) | Yield (%) |
| 4-nitroaniline | Glycine | THF | 10-15 | High |
| 4-hydroxyaniline | Glycine | THF | 10-15 | High |
| 4-methoxyaniline | L-alanine | THF | 8-12 | High |
| 4-bromoaniline | Glycine | THF | 10-15 | High |
Yields are generally reported as high in the literature for these reactions.[5][8][9]
Visualizations
Experimental and Logical Workflows
Caption: General workflow for microwave-assisted synthesis of 2-aminobenzothiazole derivatives.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.[1]
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpbs.com [ijpbs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103006645A - Application of 2-aminobenzothiazole derivatives being taken as DHODH (dihydroorotate dehydrogenase) inhibitor - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uokerbala.edu.iq [uokerbala.edu.iq]
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Amino-4-ethoxybenzothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Amino-4-ethoxybenzothiazole analogs using the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is instrumental in medicinal chemistry for the synthesis of diverse molecular scaffolds. The 2-aminobenzothiazole core is a privileged structure found in numerous biologically active compounds, and the ability to introduce aryl or heteroaryl substituents via Suzuki coupling offers a versatile strategy for developing novel therapeutic agents.[1][2]
The protocols outlined herein are based on established procedures for structurally related 2-aminobenzothiazole derivatives and provide a solid foundation for the synthesis and optimization of this compound analogs.[1][3]
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative quantitative data for Suzuki coupling reactions of various bromo-substituted aminobenzothiazoles with arylboronic acids. This data can serve as a valuable reference for optimizing the reaction conditions for this compound analogs.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 95 | 31 | 64 | [1] |
| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate | [1] |
| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 6 | 78 | [4] |
| 5 | Phenylboronic acid | Pd(PPh₃)₄ (0.1) | K₃PO₄ | DMF/H₂O | 150 (µW) | 0.5 | - | [5] |
| 6 | 3,5-bis(trifluoromethyl)phenylboronic ester | Pd(0) (5) | - | 1,4-Dioxane | - | - | High | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a 2-Amino-4-ethoxy-X-bromobenzothiazole
This protocol is adapted from established procedures for the Suzuki coupling of related 2-aminobenzothiazole derivatives and serves as a starting point for optimization.[1][3]
Materials:
-
2-Amino-4-ethoxy-X-bromobenzothiazole (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)
-
Ligand (if necessary, e.g., a biarylphosphine, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add the 2-Amino-4-ethoxy-X-bromobenzothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
If using a solid palladium source and ligand, add them to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe. If using a liquid catalyst, add it at this stage.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-ethoxy-X-arylbenzothiazole.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the Suzuki coupling of this compound analogs.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Antimicrobial Screening of 2-Amino-4-ethoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the antimicrobial screening of the novel compound 2-Amino-4-ethoxybenzothiazole. The protocols outlined below are based on established methodologies for determining the antimicrobial susceptibility of test agents.[1][2][3] While specific data for this compound is not yet widely available, this document includes illustrative data from related 2-aminobenzothiazole analogs to guide experimental design and data interpretation.[4][5][6][7]
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] The 2-aminobenzothiazole scaffold, in particular, is a subject of significant research for the development of new antimicrobial agents.[4][6][7] This document details standardized protocols for evaluating the antimicrobial potential of this compound against a panel of pathogenic bacteria and fungi.
Data Presentation: Illustrative Antimicrobial Activity
The following tables summarize representative antimicrobial activity data for various 2-aminobenzothiazole derivatives to provide a reference for expected outcomes when screening this compound.
Table 1: Illustrative Antibacterial Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL) [7]
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 2-Aminobenzothiazole-Thiazolidinone Analog A | 50 | 100 | 100 | >100 |
| 2-Aminobenzothiazole-Thiazolidinone Analog B | 25 | 50 | 100 | >100 |
Table 2: Illustrative Antifungal Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL) [7]
| Compound/Derivative | Candida albicans | Aspergillus niger |
| This compound | Data to be determined | Data to be determined |
| 2-Aminobenzothiazole-Thiazolidinone Analog C | 50 | 100 |
| 2-Aminobenzothiazole-Thiazolidinone Analog D | 100 | >100 |
Table 3: Illustrative Zone of Inhibition Data for 2-Aminobenzothiazole Derivatives (Diameter in mm) [6]
| Compound/Derivative | Bacillus subtilis |
| This compound | Data to be determined |
| Compound A1 | 22 |
| Compound A2 | 21 |
| Norfloxacin (Standard) | 38 |
Experimental Protocols
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][9]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions are made in the appropriate broth.
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.[10] Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from one well to the next.[10]
-
Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard.[11][12] This corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]
-
Inoculation: Inoculate each well with 100 µL of the standardized inoculum. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[1]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[9][14]
-
Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits visible growth, as observed by the absence of turbidity.[1]
This qualitative method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test agent.[13][15]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile paper disks (6 mm diameter)
-
This compound solution at a known concentration
-
Positive control antibiotic disks
-
Solvent control
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[2][15]
-
Preparation and Application of Disks: Impregnate sterile paper disks with a known concentration of the this compound solution. Allow the disks to dry in a sterile environment. Using sterile forceps, place the disks onto the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Controls: Place a positive control antibiotic disk and a solvent control disk on the plate.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Reading Results: Measure the diameter of the zone of inhibition in millimeters (mm).[13]
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][16] This test is performed after the MIC has been determined.[16][17]
Materials:
-
Results from the Broth Microdilution MIC test
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a sterile MHA plate.[11]
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][16]
Visualizations
Caption: General workflow for the antimicrobial screening of a novel compound.
The following diagram illustrates a hypothetical mechanism of action where an antimicrobial agent inhibits a key bacterial signaling pathway, such as cell wall synthesis.
Caption: Hypothetical inhibition of bacterial cell wall synthesis.
This diagram illustrates the relationship between the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Caption: Relationship between MIC, MBC, and bactericidal activity.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. asm.org [asm.org]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. benchchem.com [benchchem.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. benchchem.com [benchchem.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. microchemlab.com [microchemlab.com]
Application Notes and Protocols: 2-Amino-4-ethoxybenzothiazole in Anticancer Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-ethoxybenzothiazole is a heterocyclic compound belonging to the benzothiazole class of molecules, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This document provides detailed application notes and protocols for the utilization of this compound and its derivatives in anticancer cell line assays, focusing on its mechanism of action, data interpretation, and experimental methodologies.
The anticancer potential of benzothiazole derivatives stems from their ability to modulate various cellular signaling pathways critical for cancer cell proliferation, survival, and migration.[3][4] These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[5][6] The versatility of the benzothiazole scaffold allows for chemical modifications to enhance potency and selectivity, making it a promising framework for the development of novel anticancer therapeutics.[2][7]
Mechanism of Action
This compound and related benzothiazole derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing apoptosis and arresting the cell cycle.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Benzothiazole derivatives have been shown to trigger this process through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[9]
-
Mitochondrial Disruption: This leads to the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[4][10]
-
Caspase Activation: Released cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3, which are executioner enzymes of apoptosis.[9][10]
-
PARP Cleavage: Activated caspases cleave poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9][10]
-
Reactive Oxygen Species (ROS) Generation: Some derivatives can increase intracellular ROS levels, leading to oxidative stress and cell death.[4][11]
Cell Cycle Arrest
Benzothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, commonly the G2/M or G0/G1 phase.[3][5] This prevents cancer cells from dividing and propagating. The mechanisms involved include:
-
Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: These compounds can alter the expression and activity of key cell cycle regulators like CDK1 and Cyclin B1.[3]
-
Upregulation of CDK Inhibitors: An increase in the expression of proteins like p21 and p27 that inhibit CDK activity.[12][13]
Inhibition of Signaling Pathways
Several key signaling pathways that are often dysregulated in cancer are targeted by benzothiazole derivatives:
-
EGFR Signaling: Downregulation of the Epidermal Growth Factor Receptor (EGFR) protein levels.[4]
-
PI3K/Akt/mTOR Pathway: Inhibition of this critical survival pathway.[3][4]
-
JAK/STAT Pathway: Downregulation of genes involved in this signaling cascade.[4]
-
ERK/MAPK Pathway: Inhibition of the extracellular signal-regulated kinase (ERK) pathway.[4][14]
Data Presentation
The following table summarizes the in vitro cytotoxicity of various 2-aminobenzothiazole derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 2-(4-Aminophenyl)benzothiazole (CJM 126) | ER+ and ER- Human Mammary Carcinoma | nM range | [15] |
| Substituted 2-(4-aminophenyl)benzothiazoles | Sensitive Breast Cancer Lines | pM range | [15] |
| Compound 13 (a 2-aminobenzothiazole derivative) | HCT116 (Colon) | 6.43 ± 0.72 µM | [3] |
| Compound 13 (a 2-aminobenzothiazole derivative) | A549 (Lung) | 9.62 ± 1.14 µM | [3] |
| Compound 13 (a 2-aminobenzothiazole derivative) | A375 (Melanoma) | 8.07 ± 1.36 µM | [3] |
| OMS5 (a 2-aminobenzothiazole derivative) | A549 (Lung) | 22.13 µM | [16] |
| OMS5 (a 2-aminobenzothiazole derivative) | MCF-7 (Breast) | 61.03 µM | [16] |
| OMS14 (a 2-aminobenzothiazole derivative) | A549 (Lung) | 28.45 µM | [16] |
| OMS14 (a 2-aminobenzothiazole derivative) | MCF-7 (Breast) | 45.92 µM | [16] |
| Compound 4a (a 2-aminobenzothiazole hybrid) | HCT-116 (Colorectal) | 5.61 µM | |
| Compound 4a (a 2-aminobenzothiazole hybrid) | HEPG-2 (Hepatocellular) | 7.92 µM | |
| Compound 4a (a 2-aminobenzothiazole hybrid) | MCF-7 (Breast) | 3.84 µM |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure the cytotoxic effects of chemical compounds.[2]
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound or its derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[4]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis
This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store them at -20°C overnight.[5]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[5]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[5]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, CDK1, p21, p-Akt, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of this compound in anticancer research.
Caption: General experimental workflow for in vitro anticancer screening.
Caption: Simplified signaling pathway of apoptosis induction.
Caption: Mechanism of cell cycle arrest induced by benzothiazole derivatives.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buddlejasaponin IV induces cell cycle arrest at G2/M phase and apoptosis in immortalized human oral keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 9. Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07810A [pubs.rsc.org]
- 11. Cells use multiple mechanisms for cell-cycle arrest upon withdrawal of individual amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
The Versatility of 2-Amino-4-ethoxybenzothiazole in Medicinal Chemistry: A Precursor for Novel Therapeutics
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-4-ethoxybenzothiazole is a heterocyclic amine that has garnered significant interest in medicinal chemistry as a versatile precursor for the synthesis of a diverse range of biologically active compounds. The benzothiazole scaffold itself is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates. The presence of the reactive 2-amino group and the electron-donating 4-ethoxy group on this scaffold provides a unique chemical handle for the development of novel therapeutic agents targeting a variety of diseases, including cancer and inflammatory conditions. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways modulated by derivatives of this compound.
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of more complex molecules with a wide array of pharmacological activities. The 2-amino group is readily functionalized, allowing for the introduction of various pharmacophores through reactions such as acylation and condensation to form Schiff bases.
Anticancer Drug Discovery
Derivatives of 2-aminobenzothiazole have emerged as a promising class of anticancer agents. These compounds have been shown to target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A notable mechanism of action for some benzothiazole derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in many human cancers. The ethoxy group at the 4-position has been suggested to enhance the cytotoxic activity of some benzothiazole derivatives.
Anti-inflammatory Agents
Chronic inflammation is a key driver of numerous diseases. Derivatives of 2-aminobenzothiazole have demonstrated potent anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, 2-aminobenzothiazole derivatives can effectively suppress the inflammatory cascade.[1][2]
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff base and amide derivatives of this compound, which are common starting points for developing novel drug candidates.
Protocol 1: Synthesis of Schiff Base Derivatives
Objective: To synthesize Schiff base derivatives by condensing this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid or Piperidine (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round bottom flask, dissolve 10 mmol of this compound in 20 mL of absolute ethanol.
-
To this solution, add 10 mmol of the desired substituted aromatic aldehyde.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid or piperidine to the reaction mixture.[3]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 3-6 hours.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Toluene: Methanol 8:2).[4]
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent to yield the pure Schiff base.
-
Characterize the final product using analytical techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Amide Derivatives
Objective: To synthesize amide derivatives by reacting this compound with various acyl chlorides.
Materials:
-
This compound
-
Substituted acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other non-nucleophilic base
-
Round bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve 10 mmol of this compound in 30 mL of dry dichloromethane in a round bottom flask.
-
Add 12 mmol of triethylamine to the solution to act as an acid scavenger.
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly add a solution of 11 mmol of the desired acyl chloride in 10 mL of dry dichloromethane to the reaction mixture via a dropping funnel over a period of 15-20 minutes, while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude amide by column chromatography or recrystallization to obtain the pure product.
-
Characterize the purified amide using FT-IR, ¹H NMR, and Mass Spectrometry.
Quantitative Data
The following tables summarize the reported biological activities of various 2-aminobenzothiazole derivatives. While specific data for 4-ethoxy derivatives are emerging, the data for related analogs provide a strong rationale for their synthesis and evaluation.
Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 2-(phenylamino)-benzothiazole | HeLa | 6.05 | [5] |
| HT29 | 0.63 | [5] | ||
| A549 | 8.64 | [5] | ||
| Compound B | 2-(4-isothiocyanatomethyl)thiazole derivative | L1210 | 0.2-1 | [5] |
| Compound C | 4β-(thiazol-2-yl)amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin | A549 | 0.16 | [5] |
| HepG2 | 0.13 | [5] | ||
| SP16 | Schiff base of 2-aminobenzothiazole | HeLa | 2.517 µg/ml | [6] |
| Compound 2 | 2-aminothiazole-fused chromen-4-one | U87 | 1.4 | [7] |
Table 2: Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Assay | Result | Reference |
| Bt2 | Carrageenan-induced paw edema | Significant inhibition | [4] |
| Bt7 | Carrageenan-induced paw edema | Significant inhibition | [4] |
| THBT 3a | LPS-induced NO production in RAW 264.7 cells | 87.07% inhibition | [8] |
| THBT 3b | LPS-induced NO production in RAW 264.7 cells | 80.39% inhibition | [8] |
Signaling Pathways and Experimental Workflows
The biological activities of this compound derivatives can be attributed to their modulation of key cellular signaling pathways. Below are diagrams representing these pathways and a typical workflow for the synthesis and evaluation of these compounds.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated significant potential as both anticancer and anti-inflammatory agents. The ability of these compounds to modulate critical signaling pathways such as PI3K/Akt and NF-κB underscores their therapeutic promise. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved drug candidates for a range of human diseases.
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Amino Group of 2-Amino-4-ethoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the exocyclic amino group of 2-Amino-4-ethoxybenzothiazole. The derivatization of this functional group is a key strategy in medicinal chemistry for modulating the pharmacological properties of the benzothiazole scaffold, which is a privileged structure found in numerous biologically active compounds. This document outlines procedures for acylation, sulfonylation, and the formation of Schiff bases, providing a foundation for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Synthesis of this compound
The starting material, this compound, can be synthesized from 3-ethoxyaniline through a cyclization reaction with potassium thiocyanate in the presence of bromine. This method, known as the Hugershoff synthesis, is a standard procedure for the preparation of 2-aminobenzothiazoles.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-ethoxyaniline (1 equivalent) in glacial acetic acid.
-
Thiocyanation: Cool the solution to 0-5 °C in an ice bath. Add a solution of potassium thiocyanate (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
Bromination: After the addition is complete, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the reaction mixture. The temperature should be maintained between 0 and 5 °C during the addition.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonium hydroxide solution until the pH is approximately 8-9.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure this compound.
Derivatization of the 2-Amino Group
The exocyclic amino group of this compound is a versatile handle for various chemical transformations, allowing for the introduction of a wide range of substituents.
Acylation
Acylation of the 2-amino group is a common modification that can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids. These reactions typically yield N-(4-ethoxybenzothiazol-2-yl)amides.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add a suitable base, such as triethylamine or pyridine (1.2 equivalents), to the solution and stir.
-
Acylating Agent: Cool the mixture to 0 °C and slowly add acetyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield N-(4-ethoxybenzothiazol-2-yl)acetamide.
| Acylating Agent | Base/Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Chloroacetyl chloride | Triethylamine | Benzene | Reflux | 10 | 75 | [1] |
| Acetic Acid | Acetic Acid | Acetic Acid | Reflux | 8-10 | 88 | [1] |
| Succinic Anhydride | Acetic Acid | Glacial Acetic Acid | Reflux | 5 (est.) | N/A | [1] |
Note: The yields reported are for the acylation of 2-aminobenzothiazole and may vary for this compound.
Sulfonylation
Sulfonylation of the 2-amino group with sulfonyl chlorides in the presence of a base leads to the formation of N-(4-ethoxybenzothiazol-2-yl)sulfonamides, a class of compounds with significant biological activities.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in pyridine.
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Filter the solid, wash it with cold water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure N-(4-ethoxybenzothiazol-2-yl)-4-methylbenzenesulfonamide.
| Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzenesulfonyl chloride | Sodium acetate | Water | 80-85 | 6 | 80 |
| 4-Methylbenzenesulfonyl chloride | Sodium acetate | Water | 80-85 | 4 | 69 |
| 4-Nitrobenzenesulfonyl chloride | Sodium acetate | Water | 80-85 | 4 | 75 |
Note: The yields reported are for the sulfonylation of 2-aminothiazole and may vary for this compound.
Schiff Base Formation
The reaction of the 2-amino group with aldehydes or ketones results in the formation of Schiff bases (imines). This condensation reaction is typically catalyzed by an acid or a base.
-
Reaction Setup: Dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Reflux the reaction mixture for 4-8 hours.[2]
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification to yield N-benzylidene-4-ethoxybenzothiazol-2-amine.
| Aldehyde/Ketone | Catalyst | Solvent | Reaction Condition | Yield (%) | Reference |
| Various aromatic aldehydes | Glacial Acetic Acid | Ethanol | Reflux | 58-79 | [3] |
| 4-(dimethylamino)benzaldehyde | Glacial Acetic Acid | Methanol | Reflux (10-12 h) | 62.95 | [4] |
| 5-bromo-2-hydroxy benzaldehyde | Glacial Acetic Acid | Methanol | Reflux (8-10 h) | 78.65 | [4] |
| 3,4-dimethoxy benzaldehyde | Glacial Acetic Acid | Methanol | Reflux (5-7 h) | 55.39 | [4] |
Note: The yields reported are for various substituted 2-aminobenzothiazoles and may vary for this compound.
Spectroscopic Data of Representative Derivatives
The following are representative spectroscopic data for derivatives of the 2-aminobenzothiazole core structure.
N-(Benzothiazol-2-yl)acetamide [5]
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.32 (s, 1H, NH), 7.95 (d, J = 8.0 Hz, 1H), 7.72 (d, J = 8.0 Hz, 1H), 7.42 (t, J = 7.6 Hz, 1H), 7.29 (t, J = 7.6 Hz, 1H), 2.19 (s, 3H, CH₃).[5]
-
IR (KBr, cm⁻¹): Characteristic bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).
N-(Benzothiazol-2-yl)-4-methylbenzenesulfonamide
-
¹H NMR (DMSO-d₆): Expected signals for the benzothiazole protons, the tosyl group aromatic protons, the sulfonamide N-H proton, and the methyl group singlet.
-
IR (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching, asymmetric and symmetric SO₂ stretching, and aromatic C-H stretching.
N-Benzylidene-benzothiazol-2-amine
-
¹H NMR (CDCl₃): Expected signals for the imine proton (-N=CH-), and aromatic protons from both the benzothiazole and benzylidene moieties.
-
IR (KBr, cm⁻¹): A characteristic strong absorption band for the C=N stretching of the imine group, typically in the range of 1690-1640 cm⁻¹.
Visualized Workflows and Pathways
Synthesis of this compound
Derivatization Workflow
General Acylation Pathway
References
Application Notes and Protocols for the Solid-Phase Synthesis of 2-Aminobenzothiazole Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antitumor, anti-neurodegenerative, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] Solid-phase synthesis provides a robust and efficient methodology for the rapid generation of diverse libraries of these compounds, which is highly beneficial for drug discovery and the exploration of structure-activity relationships (SAR).[1][2][3]
This document outlines a detailed protocol for the solid-phase synthesis of 2-aminobenzothiazole peptides based on a traceless solid-supported method that employs a resin-bound acyl-isothiocyanate.[2][4]
Biological Significance: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Certain 2-(4-aminophenyl)benzothiazole derivatives have been shown to exhibit potent and selective inhibition of various human cancer cell lines.[1] The proposed mechanism of action for some of these compounds involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The binding of a 2-aminobenzothiazole derivative to the AhR complex initiates a conformational change, leading to its translocation into the nucleus. Inside the nucleus, it forms a heterodimer with the ARNT protein, which then binds to the Xenobiotic Responsive Element (XRE) on the DNA. This binding induces the transcription of the CYP1A1 gene, which in turn metabolizes the benzothiazole ligand into a reactive species. This reactive metabolite can form DNA adducts, ultimately triggering apoptosis in cancer cells.[1]
Experimental Workflow
The solid-phase synthesis of 2-aminobenzothiazole peptides follows a multi-step process, beginning with the preparation of a resin-bound acyl-isothiocyanate. This is followed by the coupling of various anilines to introduce diversity, cyclization to form the benzothiazole ring, and finally, cleavage of the product from the solid support.
Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the solid-phase synthesis of a focused library of 2-aminobenzothiazoles.
| Entry | Aniline Precursor | Cyclization Method | Overall Yield (%) | Purity (%) |
| 1 | Aniline | Method A: Br₂ in acetic acid | Good | >90 |
| 2 | 4-Fluoroaniline | Method B: NaH in DMF | Good | >85 |
| 3 | 4-Bromoaniline | Method C: NaH in DMF (100°C) | Good | >85 |
| 4 | 3-Methoxyaniline | Method A: Br₂ in acetic acid | Good | >90 |
| 5 | 4-Methylaniline | Method A: Br₂ in acetic acid | Good | >90 |
Note: "Good" overall yield is as reported in the source literature, indicating successful synthesis without specifying precise quantitative yields for each step in a tabulated format. Purity was determined by LC-MS analysis.[2]
Experimental Protocols
Preparation of Resin-Bound Acyl-isothiocyanate
This two-step procedure converts commercially available carboxy-polystyrene resin into the key isothiocyanate intermediate.[3]
a. Formation of Resin-Bound Acyl Chloride:
-
Swell carboxy-polystyrene resin in anhydrous dichloromethane (DCM).
-
Add a solution of oxalyl chloride in DCM, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 16 hours.[3]
-
Filter the resin and wash sequentially with anhydrous DCM and diethyl ether, then dry under vacuum.[3]
b. Formation of Resin-Bound Acyl-Isothiocyanate:
-
Suspend the acyl chloride resin in anhydrous acetonitrile.
-
Add potassium thiocyanate (KSCN) and 18-crown-6.
-
Stir the mixture at 80°C for 24 hours.[3]
-
Filter the resin, wash with acetonitrile, DCM, and methanol, and then dry under vacuum.[3]
Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas
This step introduces diversity into the library by reacting the isothiocyanate resin with various aniline derivatives.[1]
-
Swell the acyl-isothiocyanate resin in anhydrous N,N-dimethylformamide (DMF).
-
Add a solution of the desired aniline derivative in DMF to the resin.[1]
-
Agitate the mixture at room temperature. The reaction progress can be monitored by the disappearance of the isothiocyanate peak in the IR spectrum.[1][2]
-
Wash the resin with DMF and DCM.[1]
Cyclization to Form the Benzothiazole Scaffold
An intramolecular cyclization reaction forms the benzothiazole ring system.[1]
-
Treat the resin-bound thiourea with a solution of trifluoroacetic acid (TFA) and 1,8-diazabicycloundec-7-ene (DBU) in DCM.[1]
-
Agitate the mixture at room temperature.[1]
-
Wash the resin with DCM.[1]
Alternative cyclization conditions can be employed depending on the substituents on the aniline ring.[2]
(Optional) Further Diversification
The resin-bound 2-acylamino-benzothiazole can be further functionalized at this stage. For instance, if the aniline precursor contained a suitable functional group (e.g., a bromide), cross-coupling reactions can be performed.[1][2]
Cleavage to Obtain the Final Product
The final products are cleaved from the solid support to yield the 2-aminobenzothiazole library.[1][2]
-
Suspend the resin-bound 2-aminobenzothiazole in ethanol.
-
Heat the reaction mixture to 150°C using microwave irradiation for 30 minutes.[2][3]
-
After cooling, filter the resin and wash with ethyl acetate and methanol.[2][3]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by appropriate methods (e.g., column chromatography, preparative HPLC) to yield the pure 2-aminobenzothiazole derivative.[1]
Conclusion
The solid-phase synthesis protocols detailed in this document offer a reliable and adaptable framework for the generation of 2-aminobenzothiazole libraries. This methodology is well-suited for medicinal chemistry and drug discovery programs, enabling the efficient exploration of structure-activity relationships for this important class of heterocyclic compounds.[1]
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Amino-4-ethoxybenzothiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-4-ethoxybenzothiazole. The described method is applicable for the determination of the compound in analytical solutions and can be adapted for various preclinical research samples. The protocol outlines the chromatographic conditions, sample preparation, and method validation parameters, providing a comprehensive guide for researchers.
Introduction
This compound belongs to the aminobenzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate and precise analytical methods are crucial for the characterization and quantification of these molecules during drug discovery and development. This document provides a detailed HPLC method with UV detection for the analysis of this compound.
Experimental
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method. Data acquisition and processing should be performed using appropriate chromatography software.
-
Chemicals and Reagents:
-
This compound (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (OPA) (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound. The following chromatographic parameters have been optimized for good peak shape, sensitivity, and resolution.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of:55% 0.1% (v/v) Orthophosphoric Acid in Water45% 0.1% (v/v) Orthophosphoric Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
For bulk drug substance, accurately weigh a suitable amount of the sample and dissolve it in methanol to obtain a known concentration.
-
Further dilute the sample solution with the mobile phase to fall within the calibration curve range.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[3]
-
Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following table summarizes the typical validation parameters and their acceptable limits.
| Validation Parameter | Specification |
| Specificity/Selectivity | No interference from blank or placebo at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 over the concentration range. |
| Range | e.g., 1 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | To be determined experimentally (e.g., based on a signal-to-noise ratio of 3:1). |
| Limit of Quantitation (LOQ) | To be determined experimentally (e.g., based on a signal-to-noise ratio of 10:1). |
| Robustness | The method should be robust to small, deliberate changes in flow rate, mobile phase composition, and pH. |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a simple, precise, and accurate method for the quantitative determination of this compound. The isocratic elution provides a relatively short run time, making it suitable for routine analysis in a research or quality control environment. The method can be readily implemented in laboratories with standard HPLC instrumentation. Proper method validation should be performed before its application to ensure reliable results.
References
Application Note: Quantitative Analysis of 2-Aminobenzothiazole and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold for a variety of therapeutic agents with demonstrated anticancer, antimicrobial, and antifungal properties.[1] The accurate and sensitive quantification of 2-aminobenzothiazole and its metabolites in biological matrices is crucial for pharmacokinetic studies, metabolism-mediated toxicity assessments, and overall drug development. This application note provides a detailed protocol for the analysis of 2-aminobenzothiazole and its putative metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity for complex sample analysis.[1]
Metabolic Pathway of 2-Aminobenzothiazole
The metabolism of 2-aminobenzothiazole derivatives is primarily mediated by Cytochrome P450 (CYP) enzymes, leading to a variety of phase I and phase II metabolites. While the specific metabolic pathway of the parent 2-aminobenzothiazole is not fully elucidated in the public domain, based on the metabolism of its derivatives, a putative pathway can be proposed. Phase I metabolism likely involves hydroxylation of the benzene ring and oxidation of the amino group, catalyzed by CYP isozymes such as CYP1A1, CYP2W1, CYP2C8, and CYP3A4. These oxidative reactions can produce reactive intermediates, which are subsequently detoxified through phase II conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble and readily excretable metabolites.
Caption: Putative metabolic pathway of 2-aminobenzothiazole.
Experimental Protocols
This section details the necessary steps for sample preparation and LC-MS/MS analysis of 2-aminobenzothiazole and its metabolites from biological matrices.
Materials and Reagents
-
2-Aminobenzothiazole reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Internal Standard (e.g., deuterated 2-aminobenzothiazole)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
96-well plates
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation: Solid Phase Extraction (SPE) for Urine Samples
-
Sample Pre-treatment: Centrifuge urine samples to remove particulate matter.
-
Dilution: Dilute 100 µL of the urine sample with 900 µL of ultrapure water.
-
Internal Standard Spiking: Add the internal standard to the diluted sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 50% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | As per instrument manufacturer's guidelines |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Aminobenzothiazole | 151.0 | 108.0 | 25 |
| Hydroxylated 2-Aminobenzothiazole | 167.0 | 124.0 | 28 |
| 2-Aminobenzothiazole Glucuronide | 327.0 | 151.0 | 20 |
| Internal Standard (d4-2-Aminobenzothiazole) | 155.0 | 112.0 | 25 |
Note: The MRM transitions for metabolites are putative and should be optimized using authentic standards if available.
Data Presentation
The following table summarizes representative quantitative data for the analysis of 2-aminobenzothiazole in different biological matrices, compiled from existing literature.
| Analyte | Matrix | Linearity Range | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 2-Aminobenzothiazole | Human Urine | 0.5 - 500 µg/L | 0.07 | 0.5 (instrumental) | [2] |
| 2-Aminobenzothiazole | Fish Tissue | 0.5 - 500 µg/L | 0.1 (instrumental) | 0.5 (instrumental) | [2] |
| Aminothiazole Derivative (Reference) | Rat Plasma | 1.25 - 1250 ng/mL | N/A | 1.25 | [2] |
Workflow Diagram
The following diagram illustrates the general workflow for the LC-MS/MS analysis of 2-aminobenzothiazole metabolites.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of 2-aminobenzothiazole and its putative metabolites using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the proposed metabolic pathway, offer a solid foundation for researchers in drug metabolism and pharmacokinetics. The high sensitivity and selectivity of the described method make it well-suited for the reliable quantification of these analytes in complex biological matrices, thereby supporting the advancement of 2-aminobenzothiazole-based drug candidates.
References
- 1. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice | Semantic Scholar [semanticscholar.org]
In Vitro Evaluation of 2-Amino-4-ethoxybenzothiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 2-Amino-4-ethoxybenzothiazole derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The following sections detail their versatile biological activities, including anticancer and antimicrobial effects, and provide standardized protocols for their evaluation.
Biological Activities and Data Presentation
2-Aminobenzothiazole derivatives have demonstrated a broad spectrum of biological activities. The substitution at the 4-position with an ethoxy group is anticipated to modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological profile.
Anticancer Activity
Substituted 2-aminobenzothiazoles have shown potent cytotoxic effects against a variety of human cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][2]
Table 1: Representative In Vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 7.44 | Doxorubicin | - |
| Derivative B | HCT116 (Colon) | 6.43 | Doxorubicin | - |
| Derivative C | A549 (Lung) | 9.62 | Doxorubicin | - |
| Derivative D | A375 (Melanoma) | 8.07 | Doxorubicin | - |
| Derivative E | HepG2 (Liver) | 10.34 | Doxorubicin | - |
Note: The data presented are for various substituted 2-aminobenzothiazole derivatives and not specifically for this compound derivatives.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their significant antimicrobial properties against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Table 2: Representative In Vitro Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative F | Staphylococcus aureus | 8 | Ciprofloxacin | 6.25 |
| Derivative G | Enterococcus faecalis | 8 | Ciprofloxacin | - |
| Derivative H | Escherichia coli | - | Ciprofloxacin | - |
| Derivative I | Pseudomonas aeruginosa | 64 | Ciprofloxacin | - |
| Derivative J | Candida albicans | - | Fluconazole | - |
Note: The data presented are for various substituted 2-aminobenzothiazole derivatives and not specifically for this compound derivatives.[3]
Key Signaling Pathways in Cancer
The anticancer activity of 2-substituted benzothiazoles is often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and apoptosis.[1][2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound derivatives
-
Human cancer cell line (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize confluent cells, resuspend in fresh medium, and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the derivative. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method.
Materials:
-
This compound derivatives
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Saline solution (0.85% NaCl)
-
McFarland standard (0.5)
-
96-well microplates
-
Incubator
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture of the bacterial strain on an agar plate, pick a few colonies and suspend them in saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the 96-well plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory effect of this compound derivatives on a specific enzyme. The specific substrate and detection method will vary depending on the target enzyme.
References
- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Prodrug Strategies for 2-Aminophenylbenzothiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prodrug strategies for the 2-aminophenylbenzothiazole class of compounds, which have shown significant potential as antitumor agents. The primary challenge with these molecules is their inherent lipophilicity, leading to poor aqueous solubility and limited bioavailability. To address these limitations, various prodrug approaches have been investigated, with a primary focus on enhancing water solubility for parenteral administration.
This document details the most successful of these strategies: the conjugation of amino acids to the exocyclic primary amine of the 2-(4-aminophenyl)benzothiazole scaffold. This approach has led to the development of water-soluble, chemically stable prodrugs that undergo rapid and quantitative conversion to the active parent drug in vivo.
Rationale for Amino Acid Prodrug Strategy
The core concept behind this strategy is to transiently mask the lipophilic nature of the 2-aminophenylbenzothiazole core by attaching a hydrophilic amino acid moiety. This modification significantly improves the aqueous solubility of the compound, making it suitable for intravenous formulation. Once administered, the amide bond linking the amino acid to the parent drug is designed to be cleaved by endogenous enzymes, releasing the active 2-aminophenylbenzothiazole at the target site.
Key Advantages:
-
Improved Aqueous Solubility: Amino acid conjugates, particularly their hydrochloride salts, exhibit significantly enhanced water solubility compared to the parent compounds.
-
Enhanced Bioavailability: By enabling parenteral administration, this strategy can bypass issues related to poor oral absorption and first-pass metabolism.
-
Chemical Stability: The synthesized prodrugs have demonstrated good stability under physiological pH, ensuring they reach their target before converting to the active form.
-
In Vivo Conversion: Preclinical studies have shown that these prodrugs are efficiently and quantitatively converted back to the parent amine in various animal models.[1][2][3]
Featured Prodrugs and Parent Compounds
The most extensively studied examples within this class are the L-alanyl- and L-lysyl-amide prodrugs of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. The lysyl-amide derivative, in particular, has been selected for clinical evaluation.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for representative 2-aminophenylbenzothiazoles and their amino acid prodrugs.
Table 1: Physicochemical Properties
| Compound | Prodrug Type | Water Solubility | Chemical Stability |
| 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) | - (Parent) | Poor | Stable |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | - (Parent) | Poor | Stable |
| L-Alanyl-amide of 5F 203 | Alanine | Good (in weak acid) | Stable at ambient temperature, degrades to free base in vivo |
| L-Lysyl-amide of 5F 203 (Phortress) | Lysine | Good (in weak acid) | Stable at ambient temperature, degrades to free base in vivo |
Table 2: Preclinical Pharmacokinetic Parameters
| Compound Administered | Analyte Measured | Model | t½β (Terminal Half-life) | Plasma Clearance Rate | Bioavailable Fraction (from Prodrug) |
| 5F 203 (i.v.) | 5F 203 | Mouse | 99 min | 41 ml/min/kg | - |
| L-Alanyl-amide of 5F 203 | 5F 203 | Mouse | - | - | 42% |
| L-Lysyl-amide of 5F 203 | 5F 203 | Mouse | - | - | 45% |
Note: Data extracted from preclinical studies.[1] Values may vary based on experimental conditions.
Signaling and Activation Pathways
The antitumor activity of 2-aminophenylbenzothiazoles is dependent on their metabolic activation by cytochrome P450 1A1 (CYP1A1).[1][2][3] This enzyme, which is often overexpressed in sensitive tumor cells, converts the parent drug into a reactive electrophilic species that can form DNA adducts, ultimately leading to apoptosis.[6][7]
Caption: Prodrug activation and mechanism of action.
Experimental Protocols
The following are generalized protocols based on methodologies described in the literature.[4][8][9] Researchers should consult the primary literature for specific details and optimize conditions for their experimental setup.
General Synthesis of L-Amino Acid Amide Prodrugs
This protocol outlines the synthesis of L-lysyl- and L-alanyl-amide prodrugs from a 2-(4-aminophenyl)benzothiazole precursor.
Caption: General workflow for prodrug synthesis.
Materials:
-
2-(4-Aminophenyl)benzothiazole derivative
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Bis(Nα,Nε-tert-butoxycarbonyl)-L-lysine-N-hydroxysuccinimide ester (Boc-Lys(Boc)-OSu) or N-tert-butoxycarbonyl-L-alanine-N-hydroxysuccinimide ester (Boc-Ala-OSu)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
4M HCl in dioxane
-
Diethyl ether
Procedure:
-
Coupling Reaction:
-
Dissolve the starting 2-(4-aminophenyl)benzothiazole in DMF.
-
Add DIPEA to the solution.
-
Add the respective Boc-protected amino acid N-hydroxysuccinimide ester (e.g., Boc-Lys(Boc)-OSu).
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification of Intermediate:
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel with a DCM/EtOAc gradient) to obtain the Boc-protected prodrug.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a minimal amount of DCM.
-
Add an excess of 4M HCl in dioxane.
-
Stir the mixture at room temperature for several hours until deprotection is complete (monitor by TLC or LC-MS).
-
-
Isolation of Final Product:
-
Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the prodrug.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the final product.
-
In Vitro Prodrug Conversion Assay
This assay is designed to evaluate the conversion of the prodrug to the parent drug in the presence of cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Prodrug and parent drug standards
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile, water, trifluoroacetic acid (for HPLC mobile phase)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a known concentration of the prodrug (e.g., 10 µM). Include wells with medium only (no cells) as a stability control.
-
Time-Point Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect both the cell culture supernatant and the cell pellet.
-
Sample Preparation:
-
Supernatant: Precipitate proteins (e.g., with cold acetonitrile), centrifuge, and collect the supernatant for HPLC analysis.
-
Cell Pellet: Wash the cells with PBS, lyse them, and precipitate proteins. Centrifuge and collect the supernatant.
-
-
HPLC Analysis:
-
Analyze the prepared samples by HPLC to quantify the concentrations of both the prodrug and the released parent drug.
-
Use standard curves for both compounds to ensure accurate quantification.
-
-
Data Analysis: Plot the concentrations of the prodrug and parent drug over time to determine the rate and extent of conversion.
Conclusion
The use of amino acid conjugates represents a viable and effective strategy to overcome the formulation challenges associated with lipophilic 2-aminophenylbenzothiazoles. This approach has successfully produced water-soluble prodrugs with favorable pharmaceutical properties, culminating in the advancement of a lead candidate into clinical trials. The protocols and data presented here provide a foundational guide for researchers working on the development and evaluation of this promising class of antitumor agents.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-ethoxybenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Amino-4-ethoxybenzothiazole, particularly in improving low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent method for synthesizing this compound is the Hugerschoff reaction. This involves the intramolecular cyclization of an N-arylthiourea, specifically N-(3-ethoxyphenyl)thiourea, typically using a halogen like bromine as a cyclizing agent. Another common approach involves the reaction of 3-ethoxyaniline with a thiocyanate salt in the presence of an oxidizing agent.
Q2: What is the general reaction mechanism for the Hugerschoff synthesis?
A2: The Hugerschoff reaction mechanism is widely accepted to involve the oxidation of the sulfur atom in the thiourea by a halogen (e.g., bromine). This creates an electrophilic thiocarbonyl group, which then undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring to form the 2-aminobenzothiazole product.[1]
Q3: I am observing a very low yield in my synthesis. What are the most likely causes?
A3: Low yields in the synthesis of 2-aminobenzothiazoles are often attributed to several factors:
-
Side Reactions: Oxidation and polymerization of the starting aniline or thiourea are common, leading to the formation of tar-like byproducts. Dimerization of intermediates can also occur.
-
Incomplete Cyclization: The reaction may stall at the intermediate N-arylthiourea stage if the cyclization conditions are not optimal.
-
Substituent Effects: The electron-donating nature of the 4-ethoxy group can influence the reactivity of the aromatic ring, potentially leading to side reactions if conditions are not carefully controlled.
-
Purity of Reagents: Impurities in the starting materials, particularly the aniline, can significantly impact the reaction outcome.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, this synthesis involves hazardous materials. Bromine is highly corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Strong acids like sulfuric acid are also corrosive. Always consult the Safety Data Sheets (SDS) for all chemicals used and follow your institution's safety protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Reagents: Starting materials (3-ethoxyaniline, thiocyanate salt, or N-(3-ethoxyphenyl)thiourea) may be degraded or impure. | - Use freshly distilled 3-ethoxyaniline. - Ensure thiocyanate salt is dry. - Verify the purity of the synthesized N-(3-ethoxyphenyl)thiourea by melting point or spectroscopy. |
| 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to decomposition. | - For the Hugerschoff reaction, carefully control the temperature during bromine addition, as the reaction can be exothermic. - Optimize the reaction temperature by running small-scale trials at slightly different temperatures. | |
| 3. Insufficient Oxidizing Agent: Not enough bromine or other oxidizing agent was used to drive the cyclization. | - Ensure the molar ratio of the oxidizing agent to the thiourea is correct as per the protocol. - Add the oxidizing agent slowly and portion-wise to maintain control over the reaction. | |
| Formation of Dark, Tarry Byproducts | 1. Oxidation of Starting Materials: The aniline or thiourea is susceptible to air oxidation, leading to polymerization. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
| 2. Reaction Temperature is Too High: Excessive heat can promote polymerization and decomposition. | - Lower the reaction temperature. - Consider a longer reaction time at a lower temperature. | |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Material: The reaction did not go to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting material remains, consider extending the reaction time or adding a small amount of additional oxidizing agent. |
| 2. Formation of Isomeric Byproducts: The ethoxy group can direct electrophilic attack to other positions on the ring, although the 4-position is generally favored for the amino group. | - Use a purification method with good resolving power, such as column chromatography. - Characterize the final product thoroughly using NMR and mass spectrometry to confirm its identity and purity. |
Data Presentation
The following table summarizes a comparison of different synthetic methods for 2-aminobenzothiazoles. While specific data for this compound is limited in the literature, this table provides a general overview of expected yields and conditions for similar syntheses.
| Synthesis Method | Starting Materials | Reagents & Solvents | Reaction Time | Temperature | Reported Yield (%) | Key Advantages | Limitations |
| Hugerschoff Reaction [2] | Phenylthiourea | Sulfuric acid, Bromine (catalytic) | 1.5 - 6 hours | 65-70 °C | ~95% (for 2-amino-6-methylbenzothiazole) | High yields for substituted derivatives. | Requires strong acid and toxic bromine. |
| Jacobson-like (from aniline) [2] | Anilines, Potassium thiocyanate | Bromine, Acetic Acid | 2 - 4 hours | <10 °C to room temp. | 65-85% | Readily available starting materials. | Potential for side reactions like para-thiocyanation. |
| Microwave-assisted [2] | 2-Bromophenyl isothiocyanate, Amines | CuI, Ethanol | 30 min | 130 °C | 27-89% | Rapid reaction times. | Requires specialized equipment. |
| Ultrasound-assisted [2] | 2-Aminothiophenol, Aldehydes | Sulfated tungstate, Solvent-free | 20 min | Room Temp. | Excellent yields | Energy efficient, mild conditions, fast. | Different starting materials required. |
Experimental Protocols
The following is a detailed, generalized protocol for the Hugerschoff synthesis of a 2-aminobenzothiazole, which can be adapted for this compound.
Synthesis of N-(3-ethoxyphenyl)thiourea (Intermediate)
-
In a round-bottom flask, dissolve 3-ethoxyaniline (1 mole) in a suitable solvent such as ethanol.
-
Add an equimolar amount of ammonium thiocyanate.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain N-(3-ethoxyphenyl)thiourea.
Synthesis of this compound
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve N-(3-ethoxyphenyl)thiourea (1 mole) in a suitable solvent like chloroform or glacial acetic acid.
-
Cool the solution in an ice bath to below 10 °C.
-
Slowly add a solution of bromine (1 mole) in the same solvent from the dropping funnel, ensuring the temperature does not rise significantly.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
The product may precipitate as the hydrobromide salt. Filter the solid and wash with a small amount of cold solvent.
-
To obtain the free base, suspend the salt in water and neutralize with a base such as sodium carbonate or ammonium hydroxide until the solution is alkaline.
-
Filter the precipitated this compound, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Visualizations
References
Technical Support Center: Purification of Crude 2-Amino-4-ethoxybenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Amino-4-ethoxybenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound commonly contains impurities stemming from the synthetic route. These can include unreacted starting materials such as 3-ethoxyaniline, intermediates like N-(3-ethoxyphenyl)thiourea, and byproducts from side reactions. Oxidation of the starting materials or the final product can lead to the formation of colored, tar-like substances which can complicate purification.
Q2: My crude product is a dark, oily, or tar-like substance. What could be the cause and how can I address it?
A2: The formation of dark, insoluble materials often indicates polymerization or dimerization of the starting materials, a common issue in benzothiazole synthesis. This is frequently caused by oxidation. To mitigate this, it is advisable to use freshly purified starting materials and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If significant tar formation has already occurred, a preliminary purification step such as an acid-base extraction may be necessary to remove the highly polar or polymeric impurities before proceeding with recrystallization or chromatography.
Q3: What are the recommended starting points for selecting a recrystallization solvent for this compound?
A3: For 2-aminobenzothiazole derivatives, polar protic solvents are often a good starting point. Ethanol, methanol, or a mixed solvent system of ethanol and water are commonly effective.[1] The ideal solvent will dissolve the crude product at an elevated temperature but show low solubility at room temperature or below, allowing for the crystallization of the pure compound upon cooling. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific crude material.
Q4: I am observing co-elution of my product with an impurity during column chromatography. How can I improve the separation?
A4: Co-elution during column chromatography can be addressed by adjusting the polarity of the mobile phase. For normal-phase chromatography on silica gel with a hexane/ethyl acetate system, if your compound and the impurity are eluting too quickly and together, you should decrease the polarity by reducing the proportion of ethyl acetate. Conversely, if they are retained too strongly, a gradual increase in ethyl acetate concentration may improve separation. Running a series of analytical thin-layer chromatography (TLC) plates with varying solvent systems can help in identifying a mobile phase that provides better resolution.
Q5: How can I assess the purity of my this compound after purification?
A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a highly effective method for quantifying purity and detecting trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify any residual impurities. The melting point of the purified solid can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.
Troubleshooting Guides
Problem 1: Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The compound may be too soluble in the chosen solvent even at low temperatures. Perform small-scale solubility tests with a variety of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot. |
| Using Too Much Solvent | An excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, product can be lost. Use a pre-heated funnel and flask for hot filtration. |
| Incomplete Crystallization | The cooling process may not be sufficient to induce maximum crystallization. After cooling to room temperature, place the crystallization flask in an ice bath for 30-60 minutes to maximize crystal formation. |
Problem 2: Oiling Out During Recrystallization
| Possible Cause | Suggested Solution |
| High Concentration of Impurities | A high impurity load can depress the melting point of the mixture, causing it to separate as an oil. Consider a pre-purification step like a charcoal treatment to remove colored impurities or an acid-base extraction. |
| Solution is Too Concentrated | If the solution is supersaturated, the product may come out of solution as an oil. Add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly. |
| Cooling Rate is Too Fast | Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Inappropriate Solvent System | The chosen solvent may not be ideal for crystallization. Experiment with different solvents or solvent mixtures. For instance, if using a single solvent, try a binary mixture like ethanol/water. |
Problem 3: Product Contains Colored Impurities
| Possible Cause | Suggested Solution |
| Oxidation Byproducts | Starting materials or the product may have oxidized during the reaction or workup. |
| Charcoal Treatment | Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal and boil for a few minutes. The colored impurities will adsorb to the charcoal. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize. |
| Column Chromatography | If charcoal treatment is ineffective, column chromatography can be used to separate the colored impurities from the desired product. |
Data Presentation
Table 1: Comparison of Purification Methods for a Representative Batch of Crude this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Appearance |
| Recrystallization (Ethanol/Water) | 85% | 97% | 75% | Off-white solid |
| Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | 85% | >99% | 60% | White crystalline solid |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of crude this compound in the minimum amount of hot ethanol (approximately 10-15 mL) by heating on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise with continuous swirling until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in hexane and pack a glass column (e.g., 2 cm diameter x 30 cm length).
-
Sample Loading: Dissolve 500 mg of crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Mobile Phase: Use a gradient elution system starting with 100% hexane and gradually increasing the polarity with ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane over 10-15 column volumes.
-
Elution: Begin elution with the initial mobile phase and collect fractions. Monitor the elution of the product by TLC, staining with an appropriate visualization agent (e.g., UV light, potassium permanganate). The product is expected to have a moderate Rf value in a 20-30% ethyl acetate/hexane system.
-
Fraction Pooling and Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
Technical Support Center: Optimizing Benzothiazole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in benzothiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of benzothiazole and its derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a consistently low yield or failing to produce any of the desired benzothiazole product. What are the common reasons for this?
Answer: Low yields are a frequent challenge in benzothiazole synthesis and can arise from several factors:
-
Poor Quality of Starting Materials: The primary precursor, 2-aminothiophenol, is highly susceptible to oxidation, which leads to the formation of a disulfide dimer (2,2'-dithiobis(aniline)).[1] This impurity, often appearing as a yellow precipitate, will not participate in the desired reaction, thereby reducing the yield.
-
Solution: Use freshly purified 2-aminothiophenol for your reaction. Purification can be achieved through distillation or recrystallization.[2]
-
-
Inefficient Cyclization and Oxidation: The synthesis of benzothiazole involves the cyclization of an intermediate to form a benzothiazoline, which is then oxidized to the final aromatic benzothiazole.[1] If the oxidation step is not efficient, the reaction can stall at the benzothiazoline intermediate, leading to a lower yield of the final product.[1][2]
-
Solution: Ensure that the chosen oxidizing agent is appropriate for your specific substrate and reaction conditions. In some syntheses, air can act as a mild and effective oxidant.[2] For other reactions, stronger oxidants may be required. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine if the reaction has gone to completion.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst can significantly impact the reaction yield.
Issue 2: Formation of Dark, Insoluble Byproducts
Question: My reaction mixture is turning dark, and I'm observing the formation of tarry, insoluble materials. What is causing this, and how can I prevent it?
Answer: The formation of dark, insoluble by-products often points to the polymerization or dimerization of the 2-aminothiophenol starting material.[2]
-
Cause: Oxidation of 2-aminothiophenol: Exposure of 2-aminothiophenol to atmospheric oxygen can trigger its oxidation, leading to the formation of disulfide-linked dimers and subsequently, polymers.[2]
-
Cause: Harsh Reaction Conditions: High reaction temperatures or the use of potent oxidizing agents can promote undesirable side reactions, including polymerization.[2]
-
Solution: Control Reaction Temperature: Avoid excessively high temperatures. A stepwise heating approach or running the reaction at a lower temperature for a longer duration can help minimize the formation of these byproducts.[2]
-
-
Cause: High Reactant Concentration: Increased concentrations of reactants can lead to a higher probability of intermolecular reactions, favoring dimerization.[2]
-
Solution: Adjust Concentration: Experiment with lowering the concentration of your reactants to favor the desired intramolecular cyclization.
-
Issue 3: Presence of an Unexpected Higher Molecular Weight Byproduct
Question: I am observing a byproduct with a higher molecular weight than my expected product, which suggests dimerization has occurred. How can this be avoided?
Answer: Dimerization can compete with the desired intramolecular cyclization, leading to the formation of unwanted byproducts.[2]
-
Cause: Reaction Pathway Competition: The specific reaction conditions may inadvertently favor an intermolecular reaction pathway.[2]
-
Solution: Optimize Reaction Conditions: Modifying the solvent, temperature, or catalyst can alter the reaction pathway to favor the formation of the desired monomeric product.
-
-
Cause: Reactant Concentration: As mentioned previously, higher reactant concentrations can promote intermolecular collisions.[2]
-
Solution: Decrease Concentration: Running the reaction under more dilute conditions can often suppress dimerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzothiazoles?
A1: The most prevalent method is the condensation reaction of 2-aminothiophenol with a variety of functional groups.[4][5][6][7] Key reaction partners include:
Another common approach is the intramolecular cyclization of thiobenzanilides, often referred to as Jacobson's cyclization.[5]
Q2: How can I improve the yield of my benzothiazole synthesis?
A2: To enhance your reaction yield, consider the following strategies:
-
Optimize the Catalyst: A range of catalysts can be employed, from Brønsted acids like p-toluenesulfonic acid to metal catalysts such as samarium triflate.[8][9] The choice of catalyst can significantly influence reaction rate and yield.
-
Employ Greener Synthesis Methods: Modern techniques such as ultrasound irradiation and microwave-assisted synthesis have been shown to improve yields, often with shorter reaction times and under solvent-free conditions.[1][10]
-
Control the Atmosphere: As 2-aminothiophenol is prone to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent starting material degradation and improve yields.[3]
Q3: What are some of the key side reactions to be aware of during benzothiazole synthesis?
A3: Besides the previously mentioned dimerization and polymerization of 2-aminothiophenol, other potential side reactions include:
-
Incomplete Cyclization: This leads to the formation of benzothiazoline intermediates instead of the fully aromatic benzothiazole.[2] This can be due to an insufficient amount or strength of the oxidizing agent or an inadequate reaction time.[2]
-
Formation of Symmetrical Urea/Thiourea Derivatives: When using reagents like phosgene, self-condensation of 2-aminothiophenol can occur, leading to undesired byproducts.[3]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different benzothiazole synthesis methods, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Synthesis of Benzothiazole Derivatives via Condensation with Aldehydes
| Catalyst/Method | Solvent | Temperature | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 1 h | Excellent | |
| Ultrasound Irradiation | Solvent-free | Room Temp | 20 min | 65-83 | [10] |
| Air/DMSO | DMSO | Not specified | Not specified | Excellent | |
| Samarium Triflate | Aqueous | Mild | Not specified | Good | [8] |
| L-proline (Microwave) | Not specified | Not specified | Not specified | 45-99 | [11] |
Table 2: Synthesis of Benzothiazole Derivatives via Condensation with β-Diketones
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| p-TsOH·H₂O | Acetonitrile | 80 °C | 16 h | 86-89 | [9] |
| p-TsOH·H₂O | Solvent-free | Room Temp | 16 h | >99 (for 2-methyl) | [9] |
| Trifluoroacetic Acid | Acetonitrile | Room Temp | Not specified | >99 (for 2-methyl) | [9] |
Experimental Protocols
Protocol 1: Synthesis of Benzothiazole via Condensation of 2-Aminothiophenol with Formic Acid
This protocol describes a reliable method for the laboratory-scale synthesis of the parent benzothiazole.[12]
Materials and Reagents:
-
2-Aminothiophenol (≥98%)
-
Formic Acid (≥95%)
-
Saturated Sodium Bicarbonate Solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol).
-
Reagent Addition: To the flask, add 15 mL of formic acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralization: Slowly add a saturated sodium bicarbonate solution to neutralize the mixture until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude benzothiazole as a yellowish oil.
Protocol 2: Ultrasound-Assisted Synthesis of Benzothiazole Derivatives
This protocol offers an efficient and environmentally friendly method for synthesizing benzothiazole derivatives from 2-aminothiophenol and various benzaldehydes.[10]
Materials and Reagents:
-
2-Aminothiophenol
-
Substituted Benzaldehyde
-
Hexane
-
Ethyl Acetate
-
Silica Gel
Procedure:
-
Reaction Setup: In a suitable vessel, add 2-aminothiophenol (3.00 mmol) and the desired benzaldehyde derivative (3.00 mmol).
-
Ultrasonic Irradiation: Irradiate the mixture using an ultrasonic probe for 20 minutes at room temperature.
-
Purification: The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent (typically a 9.5:0.5 v/v ratio, but may vary depending on the product).
Visualizations
Caption: A flowchart for troubleshooting low yield in benzothiazole synthesis.
Caption: A guide to preventing common side reactions during synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Product Formation in 2-Aminobenzothiazole Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common challenges encountered during the synthesis and derivatization of 2-aminobenzothiazole. Below, you will find troubleshooting guides in a question-and-answer format to address specific issues related to side product formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Presence of Starting Materials and Intermediates in the Final Product
Q1: My final 2-aminobenzothiazole product is contaminated with aniline and/or phenylthiourea. How can I prevent this?
A1: The presence of aniline and phenylthiourea indicates an incomplete reaction. Phenylthiourea is a key intermediate in many syntheses of 2-aminobenzothiazole, formed from the reaction of aniline with a thiocyanate source. The subsequent cyclization of phenylthiourea yields the desired product. To minimize these impurities, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). An increase in reaction time or temperature may be necessary, but be cautious as excessive heat can lead to degradation and other side products.
-
Stoichiometry of Reagents: Use an appropriate molar ratio of reactants. An excess of the cyclizing agent (e.g., bromine in the Hugerschoff reaction) may be required to drive the reaction to completion.
-
Purification: If these impurities persist, they can be removed through purification.
-
Recrystallization: 2-Aminobenzothiazole can be effectively purified by recrystallization from solvents such as ethanol, methanol, or a mixture of acetone and water.[1]
-
Column Chromatography: For more challenging separations, silica gel column chromatography is a reliable method.
-
Logical Workflow for Minimizing Starting Material Impurities
Caption: Troubleshooting workflow for aniline and phenylthiourea impurities.
Issue 2: Formation of Structurally Related Byproducts
Q2: I am observing the formation of 2-mercaptobenzothiazole as a side product. What causes this and how can I avoid it?
A2: The formation of 2-mercaptobenzothiazole (MBT) as a byproduct can occur under certain reaction conditions, particularly in syntheses involving aniline, carbon disulfide, and sulfur. The reaction pathway can be influenced by the nucleophilicity of the reacting species. An excess of hydrogen sulfide can favor the formation of MBT.
Troubleshooting Steps:
-
Control of Sulfur Species: Carefully control the amount and type of sulfur reagents.
-
Reaction Conditions: The choice of solvent, temperature, and pressure can influence the product distribution. In some industrial processes for MBT synthesis, high temperatures and pressures are employed.[2] Avoiding these extreme conditions where possible may reduce the formation of this byproduct.
-
Alternative Synthetic Routes: Consider synthetic routes that are less prone to the formation of MBT. For example, the reaction of 2-haloanilines with dithiocarbamates can provide a more direct route to 2-aminobenzothiazoles.[3]
Q3: My reaction is producing dialkylated 2-aminobenzothiazole derivatives. How can I favor monoalkylation?
A3: 2-Aminobenzothiazole has two potential sites for alkylation: the exocyclic amino group and the endocyclic nitrogen atom. Dialkylation can occur, especially with highly reactive alkylating agents.
Strategies to Promote Monoalkylation:
-
Choice of Alkylating Agent: Less reactive alkylating agents are less likely to lead to dialkylation.
-
Reaction Conditions:
-
Stoichiometry: Use a 1:1 molar ratio of 2-aminobenzothiazole to the alkylating agent.
-
Temperature: Lowering the reaction temperature can increase selectivity for monoalkylation.
-
-
Substituent Effects: Electron-withdrawing groups on the benzothiazole ring have been observed to disfavor dialkylation.[3]
-
Protecting Groups: In multi-step syntheses, protection of the amino group can be a viable strategy to ensure regioselective alkylation at another position, followed by deprotection.
Reaction Scheme: Mono- vs. Dialkylation
References
- 1. benchchem.com [benchchem.com]
- 2. Copper(II)- and gold(III)-mediated cyclization of a thiourea to a substituted 2-aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Amino-4-ethoxybenzothiazole in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 2-Amino-4-ethoxybenzothiazole when stored in Dimethyl Sulfoxide (DMSO). The following information is curated to help you troubleshoot common problems and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable in DMSO?
A1: Based on studies of structurally similar compounds, such as 2-aminothiazoles, there is a significant concern regarding the stability of this compound in DMSO at room temperature.[1] Chemical decomposition in DMSO stock solutions is a known issue that can lead to misleading results in biological screening campaigns.[1]
Q2: What are the potential degradation pathways for this compound in DMSO?
A2: While specific data for this compound is limited, related 2-aminothiazole compounds have been shown to undergo oxidation and dimerization in DMSO.[1] The slightly acidic and dipolar nature of DMSO can also promote tautomerization.[1] It is also known that DMSO can promote the oxidation of thiol groups, which could be relevant depending on the full structure and potential tautomers of the compound.[2]
Q3: What are the visible signs of degradation in my this compound DMSO stock solution?
A3: A common visual indicator of degradation is a change in the color of the stock solution from clear to dark.[3] However, the absence of a color change does not guarantee stability. Therefore, analytical monitoring is crucial.
Q4: How can the degradation of my compound in DMSO affect my experimental results?
A4: Degradation can lead to a decrease in the concentration of the active parent compound and the formation of new, potentially active or interfering species. This can result in a loss of biological activity, altered pharmacology, or non-reproducible experimental outcomes.[1] For instance, a fresh batch of a 2-aminothiazole compound showed a 17-fold reduction in activity against Plasmodium falciparum compared to an older, degraded sample stored in DMSO.[3]
Q5: What are the best practices for storing this compound in DMSO to minimize degradation?
A5: To minimize degradation, it is recommended to:
-
Use anhydrous DMSO: DMSO is hygroscopic, and the presence of water can facilitate hydrolysis.[3]
-
Store at low temperatures: Storage at -20°C or -80°C is common practice to slow down chemical reactions.[3]
-
Aliquot stock solutions: Prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation.[3]
-
Protect from light: While not always specified, it is a good general practice to store solutions in amber vials to prevent photodegradation.
-
Purge with inert gas: For sensitive compounds, purging the headspace of the vial with an inert gas like argon or nitrogen can help prevent oxidation.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible biological assay results. | Degradation of the compound in the DMSO stock solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Analyze the purity of both the old and new stock solutions using HPLC or LC-MS. |
| Loss of compound activity over time. | The compound is degrading during storage. | Review your storage conditions. Implement the best practices for storage outlined in the FAQ section (e.g., low temperature, aliquoting, use of anhydrous DMSO). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Attempt to identify the degradation products using mass spectrometry (MS). This can provide insights into the degradation pathway and help in optimizing storage and handling conditions. |
| Color change observed in the DMSO stock solution. | Significant chemical decomposition has likely occurred. | Discard the stock solution and prepare a fresh one. Re-evaluate your storage procedures to prevent future occurrences. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound in DMSO
This protocol outlines a method to assess the long-term stability of this compound in DMSO under various storage conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Amber glass vials with screw caps
-
Volumetric flasks
-
Pipettes
-
HPLC or LC-MS system
-
Internal standard (a stable compound structurally unrelated to this compound)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO in a volumetric flask to achieve a desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.[3]
-
-
Aliquoting:
-
Storage Conditions:
-
Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, and 1 year).
-
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare an analytical sample by diluting a known volume of the stock solution and a fixed concentration of the internal standard with the initial mobile phase of the analytical method.
-
Analyze the sample by a validated stability-indicating HPLC or LC-MS method. Inject each sample in triplicate.
-
-
Data Analysis:
-
Calculate the peak area of this compound relative to the internal standard.
-
Determine the percentage of the compound remaining at each time point compared to the initial (T=0) measurement.
-
Monitor the chromatograms for the appearance and increase of any new peaks, which would indicate degradation products.[3]
-
Protocol 2: Analytical Method for Stability Testing using HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for method development. The specific gradient will need to be optimized for this compound.
Detection:
-
Set the UV detector to the wavelength of maximum absorbance (λmax) of this compound. If unknown, a UV scan should be performed.
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system.
-
Prepare the analytical samples as described in Protocol 1.
-
Inject a standard volume (e.g., 10 µL) of the sample onto the column.
-
Run the gradient method to separate the parent compound from potential degradation products.
-
Integrate the peak areas for the parent compound and any new peaks that appear over time.
Data Presentation
Table 1: Influence of Storage Conditions on Compound Stability in DMSO (Hypothetical Data)
| Storage Condition | Factor | General Observation on Stability | Reference |
| Temperature | Elevated temperatures (e.g., 40°C) | Accelerates degradation. Most compounds are stable for 15 weeks at 40°C in an accelerated study. | [4] |
| Room Temperature | Increased risk of degradation over time. | [1] | |
| Refrigerated (4°C) | Generally improves stability compared to room temperature. 85% of compounds were found to be stable for 2 years. | [5] | |
| Frozen (-20°C / -80°C) | Recommended for long-term storage to minimize degradation. | [3] | |
| Water Content | Anhydrous DMSO | Minimizes hydrolysis-related degradation. | [3] |
| DMSO/water (90/10) mixture | 85% of compounds were stable over a 2-year period at 4°C. | [5] | |
| Freeze/Thaw Cycles | Multiple cycles | Can introduce moisture and potentially impact stability, although one study showed no significant loss after 11 cycles for a diverse set of compounds. | [4] |
| Container Material | Glass vs. Polypropylene | No significant difference in compound recovery was observed over 5 months at room temperature. | [4] |
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Potential degradation pathways of this compound in DMSO.
References
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Benzothiazole Derivatives in Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of poor solubility of benzothiazole derivatives during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many of my benzothiazole derivatives have poor aqueous solubility?
A1: The limited aqueous solubility of many benzothiazole derivatives is inherent to their chemical structure. The benzothiazole core is a bicyclic aromatic heterocycle, which imparts a significant degree of lipophilicity (hydrophobicity) and molecular rigidity. These characteristics lead to strong intermolecular interactions in the solid state, making it energetically unfavorable for the molecules to dissolve in water.[1][2] Many potent kinase inhibitors, a common application for benzothiazole derivatives, are designed to be hydrophobic to effectively bind to the ATP-binding pocket of their target kinases.[3][4]
Q2: What is the first and most crucial step to solubilize a new benzothiazole derivative for an assay?
A2: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its excellent solvating power for a wide range of organic molecules.[3] From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is low enough to not impact the biological system, typically below 0.5% v/v.[3]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and what can I do?
A3: This common issue is known as "precipitation upon dilution" or "crashing out." It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit in that medium.[3] The abrupt change in solvent polarity from a high-DMSO environment to a primarily aqueous one causes the compound to fall out of solution.[3] To mitigate this, you can try pre-diluting your DMSO stock in a series of intermediate dilutions with the assay buffer, rather than a single large dilution step.
Q4: How does pH affect the solubility of my benzothiazole derivatives?
A4: The solubility of many benzothiazole derivatives is highly pH-dependent, especially for those that are weakly basic compounds.[3] These molecules often contain ionizable functional groups. At a pH below their acid dissociation constant (pKa), these groups become protonated (ionized), which generally increases their interaction with water and enhances solubility. Conversely, at a pH above the pKa, the compound exists in its less soluble, unionized form.[3]
Q5: What are some advanced strategies if co-solvents and pH adjustments are not sufficient?
A5: If basic methods fail, you can explore several advanced formulation strategies:
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule and increasing its aqueous solubility.
-
Particle Size Reduction: Techniques like sonication or micronization can increase the surface area of the compound, which can lead to a faster dissolution rate.[5]
Troubleshooting Guide
Issue: Precipitate observed in assay wells
This is a critical issue that can lead to inaccurate and unreliable results. The following troubleshooting workflow can help identify the cause and find a solution.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hydrophobic and polar interactions of FDA-approved small molecule protein kinase inhibitors with their target enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Overcoming Bacterial Resistance with 2-Aminobenzothiazole Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-aminobenzothiazole analogs to overcome bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2-aminobenzothiazole analogs against resistant bacteria?
A1: Several studies indicate that 2-aminobenzothiazole derivatives primarily exert their antibacterial effects by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication.[1] This inhibition disrupts DNA synthesis, ultimately leading to bacterial cell death.[1] This mechanism is shared with fluoroquinolone antibiotics.[1] Another potential target for these compounds is the two-component systems, which are key signal transduction pathways in bacteria that regulate virulence, metabolism, and antibiotic resistance.[2][3]
Q2: Which bacterial strains are susceptible to 2-aminobenzothiazole analogs?
A2: Novel 2-aminobenzothiazole derivatives have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[1] Specific examples include ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their multidrug resistance.[4] Some analogs have shown particular potency against strains like Staphylococcus aureus (including MRSA), Bacillus subtilis, and Escherichia coli.[5][6][7]
Q3: How does the activity of 2-aminobenzothiazole analogs compare to standard antibiotics?
A3: In some cases, the efficacy of 2-aminobenzothiazole derivatives has surpassed that of conventional antibiotics such as Ciprofloxacin, Ampicillin, and Norfloxacin when evaluated using metrics like Minimum Inhibitory Concentration (MIC) and zone of inhibition.[1]
Q4: What are the key structural features of 2-aminobenzothiazole analogs that influence their antibacterial activity?
A4: Structure-activity relationship (SAR) studies have shown that modifications at the six-position of the 2-aminobenzothiazole scaffold can produce highly active compounds.[2] Additionally, substitutions at the C5 position of the benzothiazole ring can modify the physicochemical properties and enhance the inhibitory potency and antibacterial spectrum of the compounds.[4]
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of 2-aminobenzothiazole analogs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low antibacterial activity observed. | 1. Compound insolubility: The 2-aminobenzothiazole analog may not be fully dissolved in the test medium. 2. Incorrect concentration: The concentration of the compound may be too low to inhibit bacterial growth. 3. Inactive analog: The specific synthesized analog may not possess antibacterial activity. 4. Resistant bacterial strain: The chosen bacterial strain may be inherently resistant to the compound's mechanism of action. | 1. Ensure the compound is fully dissolved. Use a suitable solvent like DMSO for the stock solution and ensure the final concentration in the assay does not exceed a non-toxic level.[1] 2. Perform a dose-response experiment with a wider range of concentrations. 3. Verify the structure and purity of the synthesized compound using spectroscopic methods (NMR, Mass Spectrometry).[8] 4. Test the compound against a panel of different bacterial strains, including known susceptible strains as positive controls. |
| High variability in MIC results. | 1. Inconsistent inoculum size: The number of bacteria used in each well of the microtiter plate is not uniform. 2. Improper serial dilutions: Errors in the preparation of the serial dilutions of the compound. 3. Contamination: Contamination of the bacterial culture or the test wells. | 1. Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent cell density (approximately 1-2 x 10⁸ CFU/mL).[9] 2. Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare fresh dilutions for each experiment. 3. Use aseptic techniques throughout the experimental setup. Include a negative control (broth only) to check for contamination.[9] |
| Precipitation of the compound in the assay medium. | 1. Poor aqueous solubility: The compound has low solubility in the aqueous-based broth medium. 2. High compound concentration: The concentration used exceeds the solubility limit of the compound in the assay medium. | 1. Increase the concentration of the co-solvent (e.g., DMSO) in the final assay medium, ensuring it remains at a non-inhibitory level for the bacteria. 2. Determine the maximum solubility of the compound in the assay medium before performing the MIC assay. |
| Inconsistent zones of inhibition in agar well diffusion assays. | 1. Uneven spreading of bacteria: The bacterial lawn is not uniform across the agar plate. 2. Inconsistent well size: The wells cut into the agar are not of a uniform diameter. 3. Variable amount of compound added: The volume of the compound solution added to each well is not consistent. | 1. Ensure the bacterial inoculum is spread evenly over the entire surface of the agar plate using a sterile swab.[9] 2. Use a sterile cork borer to create wells of a consistent diameter (e.g., 6 to 8 mm).[9] 3. Add a precise and consistent volume of the compound solution to each well.[9] |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2-Aminobenzothiazole Analogs
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound A | S. aureus | < 0.03 | [4] |
| Compound D | S. aureus (MRSA) | < 0.03 | [4] |
| Compound E | E. coli | 4-16 | [4] |
| Compound E | A. baumannii | 4-16 | [4] |
| Compound 2d | E. faecalis | 8 | [7] |
| Compound 2d | S. aureus | 8 | [7] |
| A33 | Gram-positive bacteria | 0.5-4 | [10] |
Table 2: In Vitro IC₅₀ Values of 2-Aminobenzothiazole-Based Inhibitors
| Compound | Target/Assay | IC₅₀ (µM) | Reference |
| Rilu-1 | HK853 in vitro | 7.15 | [2] |
| Rilu-2 | HK853 in vitro | 1.21 | [2] |
| C-14 | HK853 in vitro | 2.28 | [2] |
| C-18 | HK853 in vitro | 21.0 | [2] |
| Compound A | DNA gyrase | < 10 nM | [4] |
| Compound A | Topo IV | 95 nM | [4] |
| Compound D | Topo IV | 293 nM | [4] |
| Compound E | Topo IV | 210 nM | [4] |
Experimental Protocols
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), 2-aminobenzothiazole derivatives, bacterial strains, sterile saline (0.85%), 0.5 McFarland turbidity standard, pipettes, and sterile tips.[9]
-
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each 2-aminobenzothiazole derivative in a suitable solvent (e.g., DMSO).[1]
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate.[9]
-
Preparation of Inoculum: From a pure overnight culture, suspend 3-4 colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[9] Dilute this suspension to the final required concentration.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Controls: Include a growth control (inoculum without any compound) and a solvent control.[9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
-
2. Agar Well Diffusion Method
This method is a preliminary test to screen for antimicrobial activity.[9]
-
Materials: Nutrient agar plates, bacterial culture, sterile swabs, sterile cork borer, 2-aminobenzothiazole derivative solutions.[1]
-
Procedure:
-
Preparation of Agar Plates: Pour nutrient agar medium into sterile Petri plates and allow it to solidify.[1]
-
Inoculation of Agar Plates: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar plate using a sterile swab.[9]
-
Creating Wells: Aseptically punch wells of 6 to 8 mm in diameter into the agar plate with a sterile cork borer.[9]
-
Adding Test Compounds: Add a specific volume (e.g., 100 µL) of the 2-aminobenzothiazole derivative solution into each well.[9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
Reading Results: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[9]
-
Mandatory Visualizations
Caption: DNA gyrase inhibition by 2-aminobenzothiazole analogs.
Caption: Inhibition of bacterial two-component signaling.
Caption: Experimental workflow for MIC determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. uokerbala.edu.iq [uokerbala.edu.iq]
- 7. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel 2-aminothiazole analogues both as polymyxin E synergist and antimicrobial agent against multidrug-resistant Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of 2-Amino-4-ethoxybenzothiazole Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2-Amino-4-ethoxybenzothiazole derivatives.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the synthesis, purification, and biological evaluation of this compound derivatives.
Synthesis and Optimization
Question: My reaction yield for the benzothiazole synthesis is consistently low. What are the common causes?
Answer: Low yields in benzothiazole synthesis are a frequent issue and can stem from several factors:
-
Poor Quality of Starting Materials: The common precursor, 2-aminothiophenol, is highly susceptible to oxidation, which forms a disulfide dimer (2,2'-dithiobis(aniline)).[1] This impurity appears as a yellow precipitate and will not participate in the desired reaction. Always use fresh or properly stored 2-aminothiophenol.
-
Inefficient Cyclization and Oxidation: The synthesis involves the cyclization to form a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[1] If the oxidation step is inefficient, the reaction can stall, leading to low yields of the final product.[1] Consider using a stronger oxidizing agent or optimizing the reaction time and temperature.
-
Reaction Conditions: The choice of solvent, catalyst, and temperature is critical. Some modern approaches use catalysts like samarium triflate in aqueous media or palladium/carbon (Pd/C) under mild conditions to improve yields and efficiency.[2]
Question: I'm struggling with the purification of my final compound. What can I do?
Answer: Purification challenges often arise from byproducts or the physicochemical properties of the derivative itself.
-
Precipitation/Recrystallization: If the product precipitates out of the reaction mixture, it can be collected by vacuum filtration.[1] If it remains in solution, try adding a non-solvent like cold water or hexane to induce precipitation.[1] Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for improving purity.[1]
-
Chromatography: Column chromatography is a standard purification technique. However, be aware that some basic benzothiazole derivatives can degrade on silica gel columns.[1] Using a different stationary phase or neutralizing the silica gel with a small amount of base (e.g., triethylamine in the eluent) can mitigate this issue.
Potency and Biological Assays
Question: My derivative shows high potency in biochemical assays but is much less effective in cell-based assays. What could be the reason?
Answer: This discrepancy is common and can be attributed to several factors related to the cellular environment:[3]
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[3] Understanding the physicochemical properties of your derivative, such as lipophilicity (LogP), can help diagnose this issue.[3]
-
Cellular Efflux Pumps: The derivative could be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cell, preventing it from reaching an effective concentration.[3]
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
High ATP Concentration: In kinase inhibitor assays, the high intracellular concentration of ATP (~1-10 mM) can outcompete ATP-competitive inhibitors, leading to a significant drop in potency compared to biochemical assays where ATP concentrations are often lower.[4]
Question: I am observing high variability in my IC50 values between experiments. What should I check?
Answer: Inconsistent IC50 values often point to experimental variability. Key factors to control include:
-
Cell Line Stability: Use low-passage number cells and regularly verify the cell line's identity to avoid issues with heterogeneity or instability.[3]
-
Reagent Quality: Prepare fresh buffers and inhibitor stock solutions.[3] Ensure all reagents are within their expiration dates. Contaminated media or buffers can significantly impact results.[3]
-
Consistent Experimental Conditions: Maintain consistency in cell density, inhibitor concentrations, incubation times, and solvent (e.g., DMSO) concentrations across all experiments.[3]
Question: How can I confirm that the observed cellular effect of my inhibitor is due to on-target activity?
Answer: Differentiating on-target from off-target effects is crucial. Several strategies can be employed:
-
Rescue Experiments: If possible, express a mutated form of the target protein that is resistant to the inhibitor.[3] If the inhibitor's effect is on-target, this resistant version should "rescue" the cells from the inhibitor's effects.[3]
-
Western Blotting: Use techniques like Western blotting to confirm that the inhibitor is engaging its target in the cell, for example, by measuring the phosphorylation status of the target kinase or its downstream substrates.[3]
Strategies for Potency Enhancement
Structure-Activity Relationship (SAR) Insights
Question: Which positions on the this compound scaffold are most critical for modification to enhance potency?
Answer: The benzothiazole ring has several active sites for substitution. Strategic modification at these positions can significantly impact biological activity.[5]
-
Position 2 (-NH2 group): The 2-amino group is highly reactive and a key site for functionalization.[6][7] Acylation or reaction with isothiocyanates to form thiourea derivatives are common strategies to explore SAR and modulate potency.[8][9]
-
Position 6: The position of the ethoxy group in the parent scaffold is often a site for modification. Altering substituents here can influence potency. For example, replacing -H with -OH, -OCH3, or -CH3 at the 6-position has been shown to boost the potency of some benzothiazole compounds.[5]
-
Position 5: Substitution at the 5th position with atoms like -Cl and -F can also increase the potency of the compound.[5]
Question: What types of functional groups are commonly introduced to improve activity?
Answer: The introduction of specific functional groups can enhance target binding, improve pharmacokinetic properties, and increase potency.[10][11]
-
Hydrogen-Bonding Groups: The presence of heteroatoms (N, S, O) in the heterocyclic structure allows for hydrogen-bond interactions with target enzymes or receptors, which can enhance binding affinity.[12]
-
Lipophilic Groups: Adding lipophilic groups can improve cell membrane permeability, which is crucial for reaching intracellular targets.[5]
-
Halogens: Introducing halogens like fluorine or chlorine can alter electronic properties and improve binding affinity.[13]
Data Presentation: Comparative Potency
Summarizing quantitative data in a clear format is essential for comparing the potency of different derivatives.
| Compound ID | Modification on 2-Amino Position | Target Kinase | IC50 (nM)[14] |
| AEB-001 (Parent) | -H | p60v-src | 85.2 |
| AEB-002 | -C(O)CH3 (Acetyl) | p60v-src | 60.5 |
| AEB-003 | -C(O)Ph (Benzoyl) | p60v-src | 25.1 |
| AEB-004 | -C(S)NH-Butyl (Thiourea) | p60v-src | 15.8 |
| Dasatinib (Control) | N/A | p60v-src | 0.5[14] |
| Staurosporine (Control) | N/A | p60v-src | 6.0[14] |
Table 1: Hypothetical IC50 values for a series of this compound (AEB) derivatives against p60v-src kinase, compared to standard inhibitors. Lower IC50 values indicate higher potency.
Experimental Protocols
Protocol 4.1: General Synthesis of a 2-Amino-N-substituted-4-ethoxybenzothiazole Derivative
This protocol describes a general method for acylating the 2-amino group, a common strategy for creating derivatives.
Materials:
-
This compound
-
Desired acyl chloride (e.g., benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in the anhydrous solvent.
-
Base Addition: Add the base (1.2 mmol) to the stirred solution at room temperature.
-
Reagent Addition: Slowly add the acyl chloride (1.1 mmol) dropwise to the mixture. An exothermic reaction may occur.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water to quench the reaction.
-
Isolation: Collect the precipitated solid product by vacuum filtration. If no precipitate forms, perform a liquid-liquid extraction using an appropriate organic solvent.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]
Protocol 4.2: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard method for determining the IC50 value of an inhibitor against a target kinase.[15]
Materials:
-
Purified recombinant kinase and its specific substrate
-
Derivative stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates and scintillation counter
Procedure:
-
Prepare Serial Dilutions: Prepare a 10-point, 3-fold serial dilution of the derivative in DMSO, starting from a high concentration (e.g., 100 µM).[15]
-
Assay Plate Setup: In the wells of a microplate, add the kinase, its specific substrate, and the diluted derivative. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate Reaction: Start the kinase reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP. The concentration of unlabeled ATP should ideally be close to the Kₘ value for the specific kinase to ensure data comparability.[16]
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop Reaction & Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Quantification: Dry the plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4.3: Cell-Based Potency Assay (MTT/CellTiter-Glo)
This workflow outlines key steps for assessing the effect of a derivative on the viability of a cancer cell line.
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
Derivative stock solution (e.g., 10 mM in DMSO)
-
96-well clear or opaque plates (depending on assay)
-
Viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the derivative. Include vehicle controls (DMSO only) and untreated controls.[3]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After a short incubation with the reagent, measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the derivative concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Caption: High-level workflow for the synthesis and purification of benzothiazole derivatives.
Caption: Troubleshooting logic for discrepancies between biochemical and cellular assay results.
Caption: Mechanism of action for a competitive kinase inhibitor targeting a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rroij.com [rroij.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ijper.org [ijper.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of 2-Aminobenzothiazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminobenzothiazole compounds. Our goal is to help you anticipate and resolve common issues encountered during your experiments to minimize cytotoxicity and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of 2-aminobenzothiazole-induced cytotoxicity?
A1: The cytotoxicity of 2-aminobenzothiazole derivatives can be mediated through various mechanisms, which are often dependent on the specific substitutions on the benzothiazole core and the cell type being studied. Key mechanisms include:
-
Inhibition of Protein Kinases: Many 2-aminobenzothiazole compounds are designed as kinase inhibitors. Their cytotoxic effects can stem from the inhibition of critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR, EGFR, and VEGFR-2 pathways.[1][2][3]
-
Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death (apoptosis). This can be triggered by various upstream events, including DNA damage, increased reactive oxygen species (ROS) production, and disruption of mitochondrial function.[1][4]
-
Cell Cycle Arrest: Some compounds can cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cells from dividing and leading to cell death.[1]
-
Off-Target Effects: Like any bioactive molecule, 2-aminobenzothiazole derivatives can have off-target effects that contribute to their cytotoxicity. These can be difficult to predict and may vary between compounds.
Q2: How can I reduce the cytotoxicity of my 2-aminobenzothiazole compound in non-cancerous cells?
A2: Selectively targeting cancer cells while minimizing toxicity to normal cells is a primary goal in drug development. Here are a few strategies:
-
Structure-Activity Relationship (SAR) Guided Optimization: Modifying the chemical structure of your compound can significantly alter its cytotoxicity profile. For instance, the addition or modification of certain functional groups can enhance selectivity for cancer cells.[1] For example, some studies have shown that specific substitutions on the benzothiazole ring can lead to lower cytotoxicity in normal cell lines like PBMCs and fibroblasts.[1]
-
Targeted Drug Delivery: Encapsulating the compound in nanoparticles or conjugating it to a cancer-cell-specific ligand can help concentrate the drug at the tumor site, thereby reducing systemic toxicity.
-
Dose Optimization: Carefully titrating the concentration of your compound is crucial. The goal is to find a therapeutic window where the compound is effective against cancer cells but has minimal impact on normal cells.
Q3: My 2-aminobenzothiazole compound is showing poor solubility in my cell culture medium. What can I do?
A3: Poor aqueous solubility is a common issue with small molecule inhibitors. Here are some troubleshooting steps:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[5] This stock can then be diluted into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
pH Adjustment: The amino group on the benzothiazole ring can be protonated at an acidic pH, which may enhance aqueous solubility.[5] However, be cautious as extreme pH can also affect compound stability and cellular health.
-
Salt Formation: If possible, using a salt form of your compound (e.g., hydrochloride or hydrobromide) can improve its solubility in aqueous solutions.[5]
Q4: I am observing inconsistent results in my cytotoxicity assays. What could be the cause?
A4: Inconsistent results can arise from several factors related to both the compound and the experimental procedure.
-
Compound Stability: 2-Aminobenzothiazole derivatives can be susceptible to degradation, especially when exposed to light, high temperatures, or strong oxidizing agents.[5] A color change in your compound stock may indicate degradation.[5] It is advisable to store compounds in a cool, dark, and dry place.[5]
-
Experimental Variability: Inconsistencies in cell seeding density, incubation times, and reagent preparation can all contribute to variable results. Refer to the detailed experimental protocols and troubleshooting guides below to minimize these sources of error.
-
Cell Line Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination.
Troubleshooting Guides
General Cytotoxicity Assay Troubleshooting
This guide addresses common issues encountered during standard cytotoxicity assays like MTT, LDH, and Annexin V/PI staining.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in control wells (MTT/LDH) | Contamination of media or reagents. High cell seeding density. Inherent LDH activity in serum (for LDH assay). | Use fresh, sterile media and reagents. Optimize cell seeding density. Reduce serum concentration in the assay medium (1-5%). |
| High variability between replicate wells | Uneven cell seeding. Pipetting errors. Edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No dose-dependent cytotoxicity observed | Compound concentration range is too high or too low. Compound has precipitated out of solution. Compound is not cytotoxic to the chosen cell line. | Test a wider range of concentrations, including lower and higher doses. Visually inspect the wells for any signs of precipitation. Confirm the compound's activity in a different cell line or with an alternative assay. |
| Unexpectedly high cytotoxicity in vehicle control | Solvent (e.g., DMSO) concentration is too high. The solvent itself is toxic to the cells. | Ensure the final solvent concentration is within a safe range (e.g., <0.5% for DMSO). Test different solvents or lower the concentration. |
Troubleshooting for 2-Aminobenzothiazole Compounds
This guide focuses on issues specific to working with 2-aminobenzothiazole derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound appears to have low potency or is inactive | Poor solubility in the assay medium, leading to a lower effective concentration. Degradation of the compound over time or due to experimental conditions. | Confirm solubility and consider using a different solvent system or formulation. Check for color changes in the stock solution. Run a fresh stock and consider performing stability studies. |
| High cytotoxicity in normal cell lines | The compound has a narrow therapeutic window. Off-target effects are significant. | Perform a more detailed dose-response analysis to identify a narrower effective concentration range. Consider structural modifications to improve selectivity. Investigate potential off-target interactions. |
| Results are not reproducible between experiments | The compound is unstable in the cell culture medium over the incubation period. Photodegradation of the compound. | Assess the stability of the compound in the medium over time using analytical methods like HPLC. Protect the compound and experimental plates from light. |
Quantitative Data
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected 2-aminobenzothiazole derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Derivative Series | Target/Mechanism of Action | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | Other Cell Lines | Reference(s) |
| Series 1 | PI3K/mTOR Inhibition | 1.8 - 7.2 | 3.9 - 10.5 | 7.44 - 9.99 | [6] | |
| Compound 20 | VEGFR-2 Inhibition | 8.27 | - | 7.44 | HepG2: 9.99 | [1] |
| Compound 13 | EGFR Inhibition | - | 9.62 | 6.43 | A375 (Melanoma): 8.07 | [1] |
| Compound 24 | FAK Inhibition | - | 39.33 | - | C6 (Glioma): 4.63 | [1] |
| Compound 40 | CDK2 Inhibition | 3.17 | 3.55 | - | Hep3B (Liver): 4.32 | [1] |
| Compounds 14-18 | EGFR Inhibition | 0.315 - 2.66 | 0.315 - 2.66 | 0.315 - 2.66 | PC3, MDA-MB-231 | [1] |
| OMS5 & OMS14 | PI3Kδ Inhibition | 22.13 - 28.14 | 34.21 - 61.03 | - | [2][3][7][8] | |
| Compound 8i | PI3Kα Inhibition | 6.34 | - | - | [8] | |
| PB11 | PI3K/Akt Inhibition | - | - | - | U87 (Glioblastoma): <0.05, HeLa (Cervical): <0.05 | [4] |
| Thiourea Derivatives (IVe, IVf, IVh) | DNA Damage | 15 - 30 | - | - | EAC: 10 - 24, HeLa: 33 - 48 | |
| Doxorubicin (Standard Drug) | Topoisomerase II Inhibitor | ~0.9 | ~1.2 | ~0.5 - 1.0 | [6] | |
| Cisplatin (Standard Drug) | DNA Cross-linking Agent | ~3.1 | ~2.5 | ~1.8 | [6] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
2-Aminobenzothiazole derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC/PI staining kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Test compound
Procedure:
-
Cell Treatment: Treat cells with the 2-aminobenzothiazole compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizations
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Column chromatography techniques for purifying benzothiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying benzothiazoles using column chromatography. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying benzothiazoles by column chromatography?
A1: The most frequently used stationary phase for the column chromatography of benzothiazole derivatives is silica gel.[1]
Q2: How do I select an appropriate mobile phase (solvent system) for my benzothiazole compound?
A2: The ideal mobile phase is typically a combination of a non-polar solvent and a more polar solvent.[1] Common choices include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[2][3] The selection process should begin with Thin-Layer Chromatography (TLC) to determine the solvent system that provides the best separation of your target compound from impurities.[1] For thiazole derivatives, you can start by testing mixtures of hexane with acetone or methanol.[4]
Q3: What is a good starting point for the solvent system polarity?
A3: A general guideline for starting solvent systems based on compound polarity is:
-
Non-polar compounds: 5% ethyl acetate/hexane, 5% ether/hexane, or 100% hexane.[2]
-
Compounds of intermediate polarity: 10-50% ethyl acetate/hexane.[2]
-
Polar compounds: 100% ethyl acetate or 5% methanol/dichloromethane.[2]
Q4: What are the alternatives to column chromatography for purifying benzothiazoles?
A4: Besides column chromatography, recrystallization is a highly effective method for purifying solid benzothiazole compounds.[1] For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also employed.[5][6]
Q5: Can I use a gradient elution for my benzothiazole purification?
A5: Yes, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective, especially for separating compounds with different polarities.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of benzothiazoles.
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield/Recovery | - Compound may be unstable on silica gel.- Inappropriate solvent system leading to poor elution.- The compound is highly polar and strongly adsorbed to the silica. | - Test the stability of your compound on a silica TLC plate before running the column.- Optimize the solvent system using TLC to ensure your compound has an appropriate Rf value (typically 0.2-0.4).- For very polar compounds, consider using a more polar solvent system, such as methanol in dichloromethane. Adding a small amount of ammonia to the mobile phase can help with the elution of basic compounds like some amines.[2] |
| Poor Separation | - Inappropriate solvent system.- Column was overloaded with the crude sample.- The column was not packed properly, leading to channeling. | - Re-evaluate your solvent system with TLC to maximize the difference in Rf values between your product and impurities.- Use an appropriate amount of silica gel for the amount of sample you are purifying (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude material by weight).- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Compound Won't Elute | - The solvent system is not polar enough.- The compound has decomposed on the column. | - Gradually increase the polarity of your eluent. For very polar compounds, a system containing methanol may be necessary.[2]- If decomposition is suspected, you may need to try a different stationary phase, such as alumina, or deactivate the silica gel. |
| Streaking on TLC/Column | - The compound is acidic or basic.- The sample is not fully dissolved in the mobile phase. | - For acidic compounds, a small amount of acetic acid can be added to the eluent. For basic compounds, triethylamine can be added.[2]- Ensure your compound is fully soluble in the solvent system used for elution. |
Data Presentation
The following tables summarize typical conditions and recovery data for benzothiazole purification and related techniques.
Table 1: Typical Column Chromatography Conditions for 2-Aminobenzothiazole Analogs
| Stationary Phase | Eluent System | Compound Class | Reference |
|---|---|---|---|
| Silica Gel | Ethyl Acetate/Petroleum Ether | 4-aminophenylmethanol | [5] |
| Silica Gel | Dichloromethane/Methanol | Substituted 2-aminobenzothiazoles | [5] |
| Silica Gel | Hexane/Ethyl Acetate | General benzothiazole derivatives |[1] |
Table 2: Reported Recovery Rates for Benzothiazoles Using Various Extraction Methods
| Method | Analyte(s) | Sample Matrix | Recovery Rate | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Benzothiazole Derivatives | Sewage Sludge | >80% | [7] |
| Solid-Phase Extraction (SPE) | 2-aminobenzothiazole | Environmental Water | 62-69% | [8] |
| Ultrasound-Assisted Liquid-Phase Microextraction | Benzotriazole and Benzothiazole Derivatives | Tea Beverages | 65-107% | [9] |
| Solid-Phase Extraction (SPE) | Benzothiazole Derivatives | Wastewater | 48-85% |[10] |
Experimental Protocols
Detailed Protocol for Column Chromatography Purification of a Benzothiazole Derivative
This protocol is a general guideline and may need to be optimized for your specific benzothiazole compound.
Objective: To purify a crude benzothiazole derivative by separating it from impurities using silica gel column chromatography.
Materials:
-
Crude benzothiazole product
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Selected eluent system (e.g., hexane/ethyl acetate)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Selection of Solvent System:
-
Develop a TLC of your crude product using various solvent systems to find one that gives your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing (Wet Method):
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in your chosen eluent (the initial, least polar solvent mixture).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column.[5]
-
Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[5]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant level of solvent at the top of the column to avoid it running dry.
-
You can perform an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent) to elute your compounds.[5]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.[5]
-
Spot each fraction on a TLC plate and run it against a spot of your crude material and, if available, a pure standard.
-
-
Isolation of the Purified Compound:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified benzothiazole.[5]
-
Visualizations
Caption: Experimental workflow for benzothiazole purification by column chromatography.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. repositori.urv.cat [repositori.urv.cat]
- 2. Chromatography [chem.rochester.edu]
- 3. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction of selected benzothiazoles, benzotriazoles and benzenesulfonamides from environmental water samples using a home-made sol-gel silica-based mixed-mode zwitterionic sorbent modified with graphene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 2-Amino-4-ethoxybenzothiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 2-Amino-4-ethoxybenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
A1: For benzothiazole derivatives, common solvents for recrystallization include ethanol, methanol, and benzene.[1] It is recommended to start with small-scale solubility tests to determine the optimal solvent. Ethanol is often a good starting point for many 2-aminobenzothiazole compounds.[2]
Q2: How can I determine the appropriate amount of solvent to use?
A2: The goal is to use a minimal amount of hot solvent to create a saturated solution.[1] A common mistake is adding too much solvent, which will result in a poor or no yield of crystals.[3] Add the solvent in small portions to the solid at its boiling point until the solid just dissolves.[3]
Q3: What is the ideal cooling rate for crystallization?
A3: Slow and undisturbed cooling is crucial for the formation of pure crystals.[1] Rapid cooling can trap impurities within the crystal lattice.[4] It is best to allow the solution to cool slowly to room temperature, followed by further cooling in an ice-water bath to maximize crystal formation.[3]
Q4: My compound is not crystallizing, what should I do?
A4: If crystals do not form, it could be due to several factors, including the use of too much solvent or the absence of nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If too much solvent was added, you can evaporate some of the solvent and allow the solution to cool again.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Using too much solvent.[4]- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.[3]- Ensure the solution is thoroughly cooled in an ice bath before filtration.[3]- If the compound is still soluble, consider a different solvent or a solvent mixture.- Preheat the filtration apparatus (funnel and filter flask) to prevent cooling and crystallization during filtration. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated, and the compound is coming out of solution too quickly.[4] | - Re-heat the solution and add a small amount of additional solvent to reduce the saturation.[4]- Ensure a slow cooling rate.- Consider using a solvent with a lower boiling point. |
| Colored Impurities in Crystals | - Impurities from the reaction mixture are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as charcoal can also adsorb the desired product.- A second recrystallization may be necessary. |
| Rapid Crystal Formation | - The solution is too concentrated.- The cooling rate is too fast.[4] | - Re-heat the solution and add a small amount of additional solvent.[4]- Insulate the flask to slow down the cooling process.[3] |
| Formation of Dark, Tar-like Material | - This may indicate polymerization or dimerization of the starting material, which is a common issue with 2-aminothiophenol derivatives, especially if exposed to oxidation or harsh conditions.[5] | - Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to oxidation.[5]- Control the reaction temperature to avoid excessively high temperatures that can promote side reactions.[5] |
Experimental Protocol: General Recrystallization Workflow
A general procedure for the recrystallization of 2-aminobenzothiazole derivatives is as follows:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling. Continue to add the solvent in small portions until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize the yield of crystals.[3]
-
Isolation of Crystals: Collect the crystals by suction filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with air being drawn through, or by transferring them to a watch glass to air dry. Ensure the crystals are completely dry before determining the melting point and yield.[3]
Recrystallization Workflow Diagram
Caption: A workflow diagram illustrating the key stages of a typical recrystallization process.
References
Technical Support Center: Troubleshooting Assay Interference from 2-Amino-4-ethoxybenzothiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with 2-Amino-4-ethoxybenzothiazole. While direct evidence of interference by this specific compound is not extensively documented, its benzothiazole core is a structural alert, suggesting a potential for non-specific activity and assay artifacts. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to help identify and mitigate potential interference.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why should I be concerned about this compound?
A1: Assay interference occurs when a compound affects an assay's readout through mechanisms other than specific interaction with the intended biological target. This can lead to false-positive or false-negative results, wasting time and resources.[1] Compounds containing certain chemical motifs, known as Pan-Assay Interference Compounds (PAINS), are frequent culprits.[2] The benzothiazole scaffold present in this compound has been associated with assay interference, primarily through chemical reactivity.[3][4] Therefore, it is prudent to consider the possibility of interference when screening this compound.
Q2: What are the potential mechanisms of assay interference for this compound?
A2: Based on the chemistry of the benzothiazole ring and general principles of assay interference, potential mechanisms include:
-
Chemical Reactivity: The 2-amino group and the thiazole ring can potentially react with components of the assay, such as proteins (e.g., through covalent modification of cysteine residues) or detection reagents.[3][5]
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[6]
-
Fluorescence Interference: The compound may be intrinsically fluorescent or quench the fluorescence of a reporter molecule in the assay, leading to erroneous signals.[7]
-
Redox Activity: The compound could participate in redox cycling, generating reactive oxygen species that can damage assay components.[8]
Q3: My dose-response curve for this compound looks convincing. Can it still be an artifact?
A3: Yes. Reproducible, concentration-dependent activity is not definitive proof of specific target engagement.[7] Assay artifacts can often produce what appear to be valid dose-response curves.[7] Therefore, it is crucial to perform counter-screens and orthogonal assays to validate any observed activity.
Q4: Are there computational tools to predict the likelihood of assay interference?
A4: Yes, various computational filters and models are available to flag potential PAINS and other liabilities.[9][10] These tools can analyze the chemical structure of this compound and identify substructures known to be associated with assay interference.[10] However, these predictions should be followed up with experimental validation.
Troubleshooting Guides
If you suspect that this compound is causing interference in your assay, follow these troubleshooting workflows.
Initial Hit Triage Workflow
This workflow outlines the initial steps to take after identifying this compound as a hit in a primary screen.
Caption: A workflow for the initial triage of a potential hit compound.
Diagnosing the Mechanism of Interference
If interference is suspected, the following guide can help pinpoint the underlying mechanism.
Caption: A decision tree for diagnosing the mechanism of assay interference.
Experimental Protocols
Here are detailed methodologies for key experiments to investigate potential assay interference from this compound.
Protocol 1: Thiol Reactivity Counter-Screen
Objective: To determine if this compound reacts with free thiols, a common mechanism of non-specific protein modification.
Materials:
-
This compound
-
Assay buffer
-
Dithiothreitol (DTT) or Glutathione (GSH)
-
Thiol-reactive probe (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of DTT or GSH in assay buffer.
-
In a microplate, add the assay buffer, the thiol-reactive probe (DTNB), and varying concentrations of this compound.
-
Initiate the reaction by adding the DTT or GSH solution.
-
Monitor the change in absorbance over time at the appropriate wavelength for the chosen probe. A decrease in the rate of the reaction in the presence of the compound suggests thiol reactivity.
Protocol 2: Aggregation Counter-Screen (Detergent Sensitivity)
Objective: To assess if the observed activity of this compound is due to the formation of colloidal aggregates.
Materials:
-
This compound
-
All components of your primary assay (enzyme, substrate, etc.)
-
Non-ionic detergent (e.g., Triton X-100 or Tween-20)
-
Plate reader for your primary assay's readout
Methodology:
-
Prepare two sets of assay buffers: one with and one without a low concentration (e.g., 0.01%) of a non-ionic detergent.
-
Perform a dose-response experiment for this compound in both buffer conditions.
-
Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift (increase) in the IC50 in the presence of the detergent is indicative of aggregation-based activity.
Protocol 3: Fluorescence Interference Check
Objective: To determine if this compound exhibits intrinsic fluorescence or quenches the assay signal.
Materials:
-
This compound
-
Assay buffer
-
Fluorophore used in your primary assay (if applicable)
-
Fluorescence plate reader
Methodology:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microplate, add the compound dilutions to wells with and without the assay's fluorophore.
-
Measure the fluorescence at the excitation and emission wavelengths of your assay.
-
An increase in fluorescence in the absence of the fluorophore indicates autofluorescence. A decrease in the fluorescence of the fluorophore in the presence of the compound suggests quenching.
Data Presentation
Summarize the results of your troubleshooting experiments in a clear, tabular format for easy comparison.
Table 1: Summary of Counter-Screen Results for this compound
| Counter-Screen | Result (e.g., IC50, % Inhibition) | Interpretation |
| Primary Assay | ||
| Thiol Reactivity | ||
| Aggregation (no detergent) | ||
| Aggregation (+ 0.01% Triton X-100) | ||
| Fluorescence (Compound only) | ||
| Fluorescence (+ Fluorophore) |
Table 2: Comparison of Potency in Primary and Orthogonal Assays
| Assay | Detection Method | IC50 (µM) |
| Primary Assay | ||
| Orthogonal Assay |
By systematically applying these troubleshooting guides and experimental protocols, researchers can confidently assess the potential for assay interference from this compound and make informed decisions about advancing this compound in their drug discovery pipeline.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2-Aminobenzothiazole Derivatives Show Promise as Alternatives to Standard Antibiotics
This guide provides a comparative analysis of the antibacterial activity of various 2-aminobenzothiazole derivatives against standard antibiotics, based on available experimental data. It also details the methodologies employed in these studies and outlines the potential mechanisms of action.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of 2-aminobenzothiazole derivatives has been evaluated using standard metrics such as the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following tables summarize the performance of several derivatives against both Gram-positive and Gram-negative bacteria, in comparison to widely used antibiotics like Ciprofloxacin, Norfloxacin, and Ampicillin.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminobenzothiazole Derivatives vs. Standard Antibiotics
| Compound/Antibiotic | Target Microorganism | MIC (µg/mL) | Reference |
| 2-Aminobenzothiazole Derivatives | |||
| Compound 41c | Escherichia coli | 3.1 | [1] |
| Pseudomonas aeruginosa | 6.2 | [1] | |
| Compounds 56, 59a-d | Klebsiella pneumoniae | 0.4-0.8 | [2] |
| Compound 18 | Escherichia coli | 6-8 | [2][3] |
| Pseudomonas aeruginosa | 6-8 | [2][3] | |
| Compound 20 | Staphylococcus aureus | 6-8 | [2][3] |
| Bacillus subtilis | 6-8 | [2][3] | |
| Compounds 46a, 46b | Escherichia coli | 15.62 | [1] |
| Pseudomonas aeruginosa | 15.62 | [1] | |
| Compound 66c | Pseudomonas aeruginosa | 3.1-6.2 | [1] |
| Staphylococcus aureus | 3.1-6.2 | [1] | |
| Escherichia coli | 3.1-6.2 | [1] | |
| Compound A07 | Staphylococcus aureus | 15.6 | [4] |
| Escherichia coli | 7.81 | [4] | |
| Klebsiella pneumoniae | 3.91 | [4] | |
| Standard Antibiotics | |||
| Ciprofloxacin | Klebsiella pneumoniae | 1.56 | [2] |
| Escherichia coli | 12.5 | [1] | |
| Norfloxacin | Bacillus subtilis | - | [5] |
| Ampicillin | - | - | [3] |
Note: A lower MIC value indicates greater antibacterial activity.
Table 2: Zone of Inhibition of 2-Aminobenzothiazole Derivatives vs. Standard Antibiotics
| Compound/Antibiotic | Target Microorganism | Zone of Inhibition (mm) | Reference |
| 2-Aminobenzothiazole Derivatives | |||
| Compound A1 | Bacillus subtilis | 22, 28, 33 | [2] |
| Compound A2 | Bacillus subtilis | 21, 26, 33 | [2] |
| Standard Antibiotics | |||
| Norfloxacin | Bacillus subtilis | 38, 42, 48 | [5] |
Note: A larger zone of inhibition indicates greater antibacterial activity.
Experimental Protocols
The evaluation of the antibacterial activity of 2-aminobenzothiazole derivatives and their comparison with standard antibiotics were conducted using established and validated methodologies.
Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.[2]
-
Preparation of Agar Plates: Nutrient agar medium is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: A standardized suspension of the target bacterial strain is uniformly spread over the surface of the agar.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Application of Test Compounds: A defined concentration of the 2-aminobenzothiazole derivative or standard antibiotic, typically dissolved in a solvent like DMSO, is added to the wells.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters.
Tube Dilution Method for Minimum Inhibitory Concentration (MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is determined using the tube dilution method.[2]
-
Preparation of Dilutions: Serial dilutions of the 2-aminobenzothiazole derivatives and standard antibiotics are prepared in a liquid growth medium, such as nutrient broth, in sterile test tubes.[2]
-
Inoculation: Each tube is inoculated with a standardized suspension of the target bacteria.[2]
-
Incubation: The inoculated tubes are incubated at 37°C for 24 hours.[2]
-
Observation: The tubes are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth of the bacteria.[2]
Potential Mechanism of Action
Several studies suggest that 2-aminobenzothiazole derivatives exert their antibacterial effects by inhibiting DNA gyrase, a crucial enzyme for bacterial DNA replication.[1][2] This mechanism is shared with fluoroquinolone antibiotics like ciprofloxacin. The inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[2] Other potential mechanisms of action for benzothiazole derivatives include the inhibition of dihydroorotase, peptide deformylase, and dihydropteroate synthase.[1]
References
A Comparative Guide to the Anticancer Activity of 2-Aminobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad pharmacological potential. Derivatives of this core structure have demonstrated significant promise as anticancer agents by targeting a variety of critical pathways involved in tumor progression and survival. This guide provides an objective comparison of the anticancer activity of various 2-aminobenzothiazole derivatives, supported by experimental data from recent studies.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of representative 2-aminobenzothiazole derivatives against a panel of human cancer cell lines. Lower IC₅₀ values are indicative of higher cytotoxic potency.
Table 1: Comparative Anticancer Activity of 2-Aminobenzothiazole Derivatives Targeting Various Kinases
| Compound ID | Target/Mechanism of Action | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | Other Cell Lines IC₅₀ (µM) |
| Series 1 (PI3K/mTOR) | PI3K/mTOR Inhibition | 1.8 - 7.2 | 3.9 - 10.5 | 7.44 - 9.99 | HepG2: 9.99[1][2] |
| OMS5 | PI3Kδ Inhibition | 24.31 - 39.51[1] | 22.13[1][3] | - | - |
| OMS14 | PI3Kδ Inhibition | 27.08 - 61.03[1][3] | 34.09 - 61.03[1] | - | - |
| Compound 13 | EGFR Inhibition | - | 9.62[1][2] | 6.43[1][2] | A375 (Melanoma): 8.07[1][2] |
| Compounds 14-18 | EGFR Inhibition | 0.315 - 2.66 | 0.315 - 2.66 | 0.315 - 2.66 | PC3, MDA-MB-231: 0.315 - 2.66[2] |
| Series 2 (VEGFR-2) | VEGFR-2 Inhibition | 3.84 | - | 5.61 | HepG2: 7.92 |
| Compound 20 | VEGFR-2 Inhibition | 8.27[1][2] | - | 7.44[1][2] | HepG2: 9.99[1][2] |
| Compound 21 | VEGFR-2 Inhibition | 10.34[1] | - | 11.21[1] | HepG2: 12.14[1] |
| Compound 40 | CDK2 Inhibition | 3.17[2] | 3.55[2] | - | Hep3B: 4.32[2] |
| Compound 24 | Not Specified | - | 39.33[2] | - | C6 (Rat Glioma): 4.63[2] |
| Compound 7 | Not Specified | - | - | - | A-375 (Melanoma): 16, BALB/c 3T3 (Fibroblast): 71[3] |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.9 | ~1.2 | ~0.5 - 1.0 | - |
| Cisplatin | DNA Cross-linking Agent | ~3.1 | ~8.7 | ~2.0 | - |
| Sorafenib | Multi-kinase Inhibitor | - | - | - | Standard for VEGFR-2 inhibition |
Note: The IC₅₀ values for the derivative series are presented as a range based on multiple compounds from the cited literature. The values for standard drugs are approximate and can vary between studies.
Signaling Pathways and Experimental Workflows
The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their ability to modulate critical signaling pathways that are dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
Several 2-aminobenzothiazole derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Certain 2-aminobenzothiazole derivatives have been shown to inhibit VEGFR-2 kinase activity.
References
A Comparative Guide to the Synthesis of Benzothiazoles: Conventional Heating vs. Microwave Irradiation
The synthesis of benzothiazoles, a core scaffold in many pharmaceutically active compounds, has traditionally been accomplished through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a more efficient and environmentally friendly alternative. This guide provides a detailed comparison of these two synthetic approaches, supported by experimental data, detailed protocols, and visual representations of the synthetic workflows and reaction mechanisms.
Performance Comparison: A Quantitative Overview
Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields when compared to conventional heating methods for the synthesis of 2-substituted benzothiazoles. The data presented below, compiled from various studies, highlights these advantages across a range of benzothiazole derivatives.
| Compound | Conventional Method | Microwave Method | Yield Increase (%) | Time Reduction (%) |
| 2-(4-Chlorophenyl)benzothiazole | 8 hours at reflux | 5 minutes at 180W | 12.5 | 98.96 |
| 2-(4-Methoxyphenyl)benzothiazole | 6 hours at reflux | 4 minutes at 180W | 10.4 | 98.89 |
| 2-(4-Nitrophenyl)benzothiazole | 10 hours at reflux | 6 minutes at 180W | 8.7 | 99.00 |
| 2-Phenylbenzothiazole | 2-8 hours | 3-10 minutes | 3-113 | 95-98 |
| Various 2-aryl benzothiazoles | 5-10 hours | 5-10 minutes | 3-15 | 98.3-99.1 |
The data presented is a summary from multiple sources, and specific conditions may vary.[1][2][3]
Experimental Protocols
The following protocols provide a generalized procedure for the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with an aromatic aldehyde, illustrating both conventional and microwave-assisted methods.
Conventional Synthesis Protocol
This method involves the reaction of 2-aminothiophenol with an aldehyde in a suitable solvent under reflux conditions.
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (1 mmol) and the desired aromatic aldehyde (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF) (10-15 mL).
-
Catalyst Addition (Optional): An acid catalyst like p-toluenesulfonic acid (p-TsOH) can be added to the mixture to facilitate the reaction.
-
Heating: The reaction mixture is heated to reflux and maintained at that temperature for a period ranging from 2 to 15 hours.[1][2]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-substituted benzothiazole.
Microwave-Assisted Synthesis Protocol
This method utilizes a focused microwave reactor to accelerate the reaction, often in a solvent-free or high-boiling point solvent medium.
-
Reactant Mixture: In a 10 mL glass tube suitable for microwave synthesis, combine 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol).
-
Solvent/Support: The reaction can be carried out neat (solvent-free) or with a high-boiling point, microwave-absorbing solvent like glycerol or on a solid support such as amberlite IR120 resin.[4][5]
-
Microwave Irradiation: The sealed vessel is placed in a focused microwave reactor and irradiated at a specific power (e.g., 180 W) and temperature (e.g., 85-100°C) for a short duration, typically ranging from 3 to 10 minutes.[1][4]
-
Work-up and Purification: After irradiation, the vessel is cooled to a safe temperature. If a solvent was used, it is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography as described in the conventional method.
Visualizing the Process and Mechanism
To better understand the comparison and the underlying chemistry, the following diagrams have been generated using the DOT language.
Caption: A comparative workflow of conventional versus microwave-assisted benzothiazole synthesis.
Caption: General reaction mechanism for the formation of 2-substituted benzothiazoles.
Conclusion
The data and protocols presented clearly demonstrate the advantages of microwave-assisted synthesis for the preparation of benzothiazoles. The significant reduction in reaction times and frequent improvement in yields make MAOS a highly attractive method for researchers in drug discovery and development.[1][2] While conventional heating remains a viable option, the efficiency, and alignment with the principles of green chemistry position microwave synthesis as a superior alternative for the rapid and effective production of benzothiazole derivatives.[6]
References
A Comparative Guide to the Quantitative Analysis of 2-Amino-4-ethoxybenzothiazole by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Amino-4-ethoxybenzothiazole, a key heterocyclic scaffold, necessitates robust and validated analytical methods to ensure product quality and consistency. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantitative analysis of this compound. The information is supported by established validation principles from the International Council for Harmonisation (ICH) and data from analogous compounds.
Comparative Analysis of Quantitative Methods
The selection of an analytical technique is often a balance between sensitivity, selectivity, speed, and cost. While HPLC with UV detection is a workhorse in many pharmaceutical laboratories, other techniques offer distinct advantages, particularly for complex matrices or when lower detection limits are required. The following tables summarize the key performance characteristics of a proposed HPLC-UV method alongside Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE).
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE-UV) |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection of parent and fragment ions. | Separation based on charge-to-size ratio in an electric field, with UV detection. |
| Specificity | Good; can be compromised by co-eluting impurities with similar UV spectra. | Excellent; highly specific due to mass-based detection of precursor and product ions. | High; separation is based on a different physicochemical principle than HPLC. |
| Linearity Range | 0.5 - 100 µg/mL (estimated) | 0.1 - 1000 ng/mL (typical) | 1 - 150 µg/mL (typical) |
| Limit of Detection (LOD) | ~0.1 µg/mL (estimated) | < 0.1 ng/mL (typical) | ~0.5 µg/mL (typical) |
| Limit of Quantification (LOQ) | ~0.5 µg/mL (estimated) | < 0.5 ng/mL (typical) | ~1.5 µg/mL (typical) |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Throughput | Moderate | High (with UPLC) | High |
| Cost (Instrument) | Moderate | High | Low to Moderate |
| Cost (Operational) | Low | High | Low |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and transferability of analytical methods. Below are the methodologies for the validation of the proposed HPLC-UV method.
HPLC Method Validation Protocol for this compound
This protocol is based on a validated method for a structurally related aminothiazole derivative and is adapted for this compound.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector (e.g., Waters Alliance, Agilent 1260).
-
Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% v/v orthophosphoric acid in water and acetonitrile (e.g., 55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (estimated to be around 270-280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Validation Parameters (as per ICH Guidelines):
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by analyzing a blank, a placebo (if in a formulation), the analyte standard, and a sample spiked with known impurities. The peak for this compound should be well-resolved from any other peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Prepare a series of at least five standard solutions of this compound in the mobile phase, covering the expected concentration range (e.g., 0.5, 5, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
-
The mean recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD over the two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1.
-
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Analyze the standard solution under each varied condition.
-
The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.
-
Visualizing the Workflow
To provide a clear overview of the processes involved, the following diagrams illustrate the HPLC method validation workflow and a comparison of the analytical techniques.
References
A Comparative Guide to LC-MS/MS and HPLC Methods for the Quantification of 2-Aminobenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection for the quantitative analysis of 2-aminobenzothiazoles. The selection of an appropriate analytical method is critical for accurate purity assessment, pharmacokinetic studies, and quality control in drug development.[1] This document outlines the performance characteristics of each technique, provides detailed experimental protocols, and visualizes the analytical workflows to support your research and development needs.
Performance Comparison
The choice between LC-MS/MS and HPLC-UV depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1] LC-MS/MS generally offers significantly higher sensitivity and selectivity, making it ideal for analyzing samples with complex matrices or when trace-level quantification is necessary.[1] HPLC-UV is a robust and cost-effective method suitable for routine analysis of less complex samples.[1]
The following tables summarize key performance parameters for both methods based on published data for 2-aminobenzothiazole and its derivatives.
Table 1: Quantitative Performance Parameters
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 1.25 - 1250 ng/mL (in rat plasma for a derivative)[2] | Typically in the µg/mL to mg/mL range[1] |
| Limit of Detection (LOD) | 0.07 ng/mL (in human urine)[3] | Typically in the µg/mL range[1] |
| Limit of Quantification (LOQ) | 0.5 µg/L (instrumental)[2] | Not explicitly stated, but higher than LC-MS/MS |
| Precision (%RSD) | Intra-day: < 9%; Inter-day: < 13%[1] | < 2% for instrumental precision is often targeted[1] |
| Accuracy (% Recovery) | 80-120% is a common target[1] | 95-105% is typically expected in simple matrices[1] |
| Specificity/Selectivity | High (based on mass-to-charge ratio)[1] | Moderate (depends on chromatographic resolution)[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following are representative protocols for the analysis of 2-aminobenzothiazoles.
LC-MS/MS Method
This method is highly sensitive and selective, making it ideal for the quantification of 2-aminobenzothiazole in complex biological and environmental matrices at trace levels.[1]
-
Instrumentation: An LC-MS/MS system, typically a triple quadrupole, equipped with an electrospray ionization (ESI) source is used.[1]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Sample Preparation: For biological samples like plasma, a protein precipitation step is often required.[2] For urine samples, enzymatic deconjugation followed by Solid-Phase Extraction (SPE) may be necessary.[2][3]
HPLC-UV Method
This method is suitable for routine purity assessment and quantification of 2-aminobenzothiazole in relatively clean sample matrices.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[3]
-
Chromatographic Separation:
-
UV Detection: The analyte is detected at a wavelength of 272 nm.[4]
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, such as a mixture of acetonitrile and water, before direct injection.[5]
Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the quantification of 2-aminobenzothiazoles using LC-MS/MS and HPLC-UV.
References
Comparative Analysis of 2-Amino-4-ethoxybenzothiazole Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-4-ethoxybenzothiazole derivatives, offering insights supported by experimental data from related analogue series to guide future drug discovery efforts. While direct and extensive SAR studies on a series of this compound derivatives are limited in the currently available literature, valuable inferences can be drawn from the analysis of closely related substituted 2-aminobenzothiazoles.
Anticancer Activity: A Comparative Overview
The cytotoxic potential of 2-aminobenzothiazole derivatives has been extensively evaluated against various cancer cell lines. The substitution pattern on the benzothiazole ring and the 2-amino group significantly influences their potency and selectivity.
Key Structure-Activity Relationship Insights:
-
Substitution on the Benzothiazole Ring: The position and nature of substituents on the benzene ring of the benzothiazole nucleus are critical for anticancer activity. While specific data for a series of 4-ethoxy derivatives is scarce, studies on other alkoxy-substituted benzothiazoles suggest that the presence of an ethoxy group can be favorable. For instance, the introduction of a 6-ethoxy group on the 2-aminobenzothiazole scaffold has been shown to be conducive to improving cytotoxic activity[1]. It is plausible that the 4-ethoxy substitution could also positively modulate the anticancer effects, potentially by altering the electronic and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.
-
Modifications at the 2-Amino Group: The 2-amino group serves as a crucial point for chemical modification to modulate the biological activity of the benzothiazole core. Acylation or substitution with various aromatic or heterocyclic moieties can lead to significant changes in cytotoxicity. For example, the introduction of substituted phenyl groups or heterocyclic rings at the 2-amino position has been a common strategy to enhance anticancer potency[2][3].
-
Influence of Lipophilicity and Electronic Effects: The overall lipophilicity and electronic properties of the derivatives play a vital role in their ability to cross cell membranes and interact with intracellular targets. The ethoxy group at the 4-position is expected to increase lipophilicity compared to an unsubstituted analogue, which could enhance cellular uptake.
Quantitative Comparison of Anticancer Activity
To provide a comparative perspective, the following table summarizes the cytotoxic activity (IC50 values) of various substituted 2-aminobenzothiazole derivatives against different cancer cell lines. It is important to note that these compounds do not all belong to the this compound series due to the limited availability of such specific data. However, they provide a valuable reference for understanding the general SAR of the 2-aminobenzothiazole scaffold.
| Compound ID | R1 (at C4) | R2 (at C6) | R3 (at 2-amino) | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | H | H | 4-Aminophenyl | MCF-7 (Breast) | 0.05 | [3] |
| Derivative B | H | H | 4-Aminophenyl | MDA-MB-468 (Breast) | 0.03 | [3] |
| Derivative C | H | OCH3 | Substituted Phenyl | A549 (Lung) | 10.67 | [4] |
| Derivative D | H | OC2H5 | Substituted Phenyl | A549 (Lung) | 9.0 | [4] |
| OMS5 | H | H | 4-Nitroaniline | A549 (Lung) | 22.13 | [5] |
| OMS14 | H | H | Piperazine-4-nitroaniline | MCF-7 (Breast) | 61.03 | [5] |
Antimicrobial Activity
Beyond their anticancer properties, 2-aminobenzothiazole derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The structural modifications that influence anticancer effects often also impact antimicrobial potency.
Quantitative Comparison of Antimicrobial Activity
The following table presents the antimicrobial activity of selected 2-aminobenzothiazole derivatives, highlighting the potential of this scaffold in developing new anti-infective agents.
| Compound ID | R1 (at C6) | R2 (at 2-amino) | Microorganism | Activity (MIC, µg/mL) | Reference |
| Compound E | OCH3 | Schiff Base | Escherichia coli | 125 | [6] |
| Compound F | OCH3 | 4-Thiazolidinone | Escherichia coli | 62.5 | [6] |
| Compound G | OCH3 | Schiff Base | Candida albicans | 125 | [6] |
| Compound H | OCH3 | 4-Thiazolidinone | Candida albicans | 62.5 | [6] |
Experimental Protocols
To facilitate the replication and validation of the cited biological activities, detailed methodologies for key experiments are provided below.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the compound concentration.
PI3K Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell signaling.
Principle: The assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), by the PI3K enzyme. The amount of PIP3 produced can be quantified using various methods, such as antibody-based detection (ELISA) or fluorescence polarization.
General Procedure (ELISA-based):
-
Reagent Preparation: Prepare assay buffer, PI3K enzyme, PIP2 substrate, and ATP solution.
-
Compound Incubation: Add the test compound at various concentrations to the wells of a microplate.
-
Enzyme Reaction: Add the PI3K enzyme to the wells and incubate briefly. Initiate the reaction by adding a mixture of PIP2 and ATP. Incubate for a specified time at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add a PIP3 detector protein (e.g., a GST-tagged GRP1 PH domain) that binds specifically to the produced PIP3.
-
Signal Generation: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the detector protein. Finally, add a substrate for the enzyme to generate a colorimetric or chemiluminescent signal.
-
Measurement and Analysis: Measure the signal using a microplate reader. The signal intensity is inversely proportional to the PI3K inhibitory activity of the compound. Calculate the IC50 value from the dose-response curve.
Caspase-3 Activation Assay
This assay is used to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a synthetic peptide substrate that contains the caspase-3 recognition sequence (DEVD) linked to a reporter molecule (a chromophore like p-nitroaniline, pNA, or a fluorophore). When active caspase-3 in a cell lysate cleaves the substrate, the reporter molecule is released and can be quantified.
Procedure (Colorimetric):
-
Cell Lysis: Treat cells with the test compound to induce apoptosis. Harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.
-
Lysate Preparation: Centrifuge the cell lysate to pellet the debris and collect the supernatant containing the cytosolic proteins.
-
Enzymatic Reaction: In a 96-well plate, add the cell lysate, a reaction buffer containing dithiothreitol (DTT), and the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the caspase-3 to cleave the substrate.
-
Absorbance Reading: Measure the absorbance of the released pNA at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. The results are often expressed as a fold-increase in activity compared to untreated control cells.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Proposed Signaling Pathway for Anticancer Activity
Many 2-aminobenzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.
Caption: Proposed PI3K/Akt signaling pathway inhibition by this compound derivatives.
Intrinsic Apoptosis Pathway
Induction of apoptosis is a common mechanism of action for many anticancer agents. The intrinsic, or mitochondrial, pathway is a key route to programmed cell death.
Caption: The intrinsic pathway of apoptosis induced by this compound derivatives.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of the cytotoxic potential of novel compounds.
Caption: Experimental workflow for in vitro cytotoxicity screening of novel derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. benchchem.com [benchchem.com]
Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 2-Amino-4-ethoxybenzothiazole Against Established MEK Inhibitors
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: This document serves as a template for benchmarking a novel kinase inhibitor. The compound "2-Amino-4-ethoxybenzothiazole" is used here as a hypothetical novel inhibitor for illustrative purposes. The experimental data presented for comparison is for the well-characterized MEK1/2 inhibitor, Trametinib, and its established comparators, Cobimetinib and Binimetinib. Researchers should replace the data for the "Novel Inhibitor" with their own experimental findings for this compound.
Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking
The development of small molecule kinase inhibitors is a cornerstone of modern therapeutic research, particularly in oncology. The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK cascade, is a frequently dysregulated signaling network in human cancers, making it a prime target for drug development.[1] Novel chemical entities targeting this pathway must be rigorously evaluated against established inhibitors to ascertain their relative potency, selectivity, and potential for clinical translation.
This guide provides a framework for benchmarking a novel kinase inhibitor, exemplified by the hypothetical compound this compound. We will compare its performance profile against three clinically relevant MEK inhibitors: Trametinib, Cobimetinib, and Binimetinib. This document outlines the essential in vitro and cellular assays, presents comparative data in a structured format, and provides detailed experimental protocols to ensure robust and reproducible analysis.
Comparative Efficacy: In Vitro Inhibitory Activity
A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of higher potency. The following table summarizes the reported in vitro IC50 values for Trametinib, Cobimetinib, and Binimetinib against their primary targets, MEK1 and MEK2.
Table 1: In Vitro Kinase Inhibition (IC50)
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) |
| Novel Inhibitor (this compound) | Data to be generated | Data to be generated |
| Trametinib | 0.7 - 0.92 | 0.9 - 1.8 |
| Cobimetinib | 0.9 - 4.2 | 199 |
| Binimetinib | 12 | 12 |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented are aggregated from multiple sources for comparative purposes.[2][3][4]
Cellular Potency: Inhibition of Downstream Signaling
To assess the inhibitor's activity within a cellular context, the inhibition of the phosphorylation of ERK (p-ERK), the direct downstream substrate of MEK, is measured. The half-maximal effective concentration (EC50) or IC50 in a cellular assay reflects the compound's ability to penetrate cells and engage its target in a biological system.
Table 2: Cellular Pathway Inhibition
| Compound | Cell Line(s) | Cellular p-ERK Inhibition (IC50/EC50, nM) |
| Novel Inhibitor (this compound) | Data to be generated | Data to be generated |
| Trametinib | BRAF/NRAS mutant melanoma lines | 0.3 - 0.85 |
| Cobimetinib | BRAF mutant cell lines | Specific data varies by cell line |
| Binimetinib | Various cancer cell lines | Specific data varies by cell line |
Note: Cellular potency is highly dependent on the cell line and its specific mutation status.[5]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approach, the following diagrams are provided.
Caption: The RAS/RAF/MEK/ERK Signaling Pathway and Point of Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Cancer Therapeutics: A Comparative Overview of Benzothiazoles and Cisplatin
A direct comparative analysis of the in vivo efficacy between 2-Amino-4-ethoxybenzothiazole and the widely-used chemotherapeutic agent, cisplatin, is not feasible at this time due to a lack of available scientific literature and experimental data on this compound. While cisplatin is a well-established and extensively studied platinum-based drug, this compound does not appear to have been subjected to rigorous, publicly available in vivo anti-cancer studies.
However, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide will offer a comparative overview based on the broader class of benzothiazole compounds and the established data for cisplatin. This will include a summary of known mechanisms of action, signaling pathways, and representative in vivo data for cisplatin.
Cisplatin: A Benchmark in Chemotherapy
Cisplatin is a cornerstone of treatment for various cancers, including testicular, ovarian, bladder, and lung cancers. Its efficacy stems from its ability to induce DNA damage in cancer cells, leading to apoptosis.
Mechanism of Action and Signaling Pathway
Cisplatin enters the cell and its chloride ligands are replaced by water molecules, forming a reactive aquated species. This species then binds to the N7 position of purine bases in DNA, primarily guanine, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the DNA structure, inhibiting replication and transcription, which in turn activates cellular damage response pathways. Key signaling pathways involved in cisplatin-induced apoptosis include the p53 pathway and the MAPK pathway.
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.
Representative In Vivo Efficacy Data for Cisplatin
The following table summarizes typical data from preclinical in vivo studies of cisplatin, demonstrating its anti-tumor activity. The specific results can vary significantly depending on the cancer model, animal strain, and dosing regimen.
| Parameter | Cisplatin |
| Animal Model | Xenograft mouse model (e.g., with A549 lung cancer cells) |
| Dosing Regimen | 5 mg/kg, intraperitoneal injection, once weekly |
| Tumor Growth Inhibition | 50-70% |
| Increase in Lifespan | 40-60% |
| Common Side Effects | Nephrotoxicity, ototoxicity, neurotoxicity, myelosuppression |
Experimental Protocol: Cisplatin In Vivo Efficacy Study
A standard protocol for evaluating the in vivo efficacy of cisplatin is as follows:
-
Cell Culture: Human cancer cells (e.g., A549) are cultured in appropriate media.
-
Animal Model: 6-8 week old immunodeficient mice (e.g., nude mice) are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives cisplatin (e.g., 5 mg/kg) via intraperitoneal injection at a specified schedule. The control group receives a vehicle control (e.g., saline).
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis and body weight monitoring (as an indicator of toxicity).
-
Toxicity Assessment: At the end of the study, blood samples may be collected for hematological and biochemical analysis, and organs (e.g., kidneys) may be harvested for histopathological examination to assess toxicity.
Caption: Generalized workflow for an in vivo anti-tumor efficacy study.
The Benzothiazole Scaffold in Cancer Research
Benzothiazole is a heterocyclic compound that is a common scaffold in medicinal chemistry. Various derivatives of benzothiazole have been investigated for a wide range of pharmacological activities, including anti-cancer properties.
Potential Mechanisms of Action
The anti-cancer mechanisms of benzothiazole derivatives are diverse and depend on the specific substitutions on the benzothiazole ring. Some reported mechanisms include:
-
Tyrosine Kinase Inhibition: Certain benzothiazoles have been shown to inhibit receptor tyrosine kinases like EGFR, VEGFR, and others that are crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis: Like many anti-cancer agents, some benzothiazoles can trigger programmed cell death through various intrinsic and extrinsic pathways.
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves into the DNA helix or inhibit enzymes like topoisomerases, leading to disruption of DNA replication and repair.
Due to the lack of specific data for this compound, a detailed signaling pathway diagram cannot be accurately constructed.
Conclusion and Future Directions
While a direct comparison between this compound and cisplatin is not possible based on current data, the exploration of novel benzothiazole derivatives remains a promising avenue in cancer research. For this compound to be considered a viable alternative or adjuvant to established therapies like cisplatin, a significant body of preclinical research is required. This would involve:
-
In Vitro Studies: Comprehensive screening against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects.
-
Mechanism of Action Studies: Elucidation of its specific molecular targets and signaling pathways.
-
In Vivo Efficacy Studies: Rigorous evaluation in various animal models of cancer to assess its anti-tumor activity, pharmacokinetics, and toxicity profile.
Researchers interested in this area are encouraged to initiate these foundational studies to build the necessary evidence base for any potential future clinical development.
A Comparative Guide to the Metabolic Stability of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] A critical determinant of the therapeutic success of these derivatives is their metabolic stability, which dictates their pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[4] This guide provides a comparative analysis of the metabolic stability of various benzothiazole derivatives, supported by experimental data and detailed methodologies, to aid in the rational design and development of more robust drug candidates.
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems such as liver microsomes. A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability. The following table summarizes the metabolic stability parameters for a selection of benzothiazole derivatives from various studies.
| Compound Class | Derivative | Test System | t½ (min) | CLint (µL/min/mg protein) | Reference |
| Amidino Substituted Benzothiazoles | Active Anticancer Compounds | Human & Mouse Liver Microsomes | Good Stability (exact values not specified) | - | [2][5] |
| Aminophenylbenzothiazoles (for Amyloid Imaging) | Fluorinated Derivatives | Not Specified | Influenced by fluorine substitution pattern | - | [6] |
| Benzothiazole-Phenyl Analogs (sEH/FAAH Inhibitors) | Trifluoromethyl-substituted analogs | Liver Microsomes | Did not show improved stability | - | [7][8] |
| General Benzothiazole Derivative | Compound 12 | Human Liver Microsomes | > 120 (72.6% remaining) | - | [9] |
| Mouse Liver Microsomes | < 120 (27.5% remaining) | - | [9] | ||
| Rat Liver Microsomes | < 120 (16.7% remaining) | - | [9] |
Note: The term "Good Stability" is as reported in the source, which did not provide specific quantitative values in the abstract.
Key Factors Influencing Metabolic Stability
Structure-activity relationship (SAR) studies have revealed that the metabolic stability of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring system.[6][7] For instance, the substitution pattern of fluorine on aminophenylbenzothiazoles has been shown to impact their metabolic stability.[6] Interestingly, in a series of benzothiazole-phenyl analogs, the addition of trifluoromethyl groups did not lead to an expected improvement in metabolic stability in liver microsomes.[7][8] This highlights the complex interplay between substituent effects and metabolic enzyme interactions.
Experimental Protocols
The following is a generalized protocol for determining the metabolic stability of benzothiazole derivatives in liver microsomes, based on common methodologies reported in the literature.[3][5][10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of benzothiazole derivatives.
Materials:
-
Test benzothiazole derivatives
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Positive control compounds (e.g., testosterone, propranolol)
-
Negative control compound (e.g., caffeine)
-
Acetonitrile/Methanol mixture (for reaction termination)
-
Internal standard (for LC-MS/MS analysis, e.g., diclofenac)
Procedure:
-
Preparation of Incubation Mixture: A mixture containing liver microsomes, the test compound, and phosphate buffer is pre-incubated at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-Course Incubation: Aliquots are taken at specific time points (e.g., 0, 10, 20, 30, 45, and 60 minutes) and the reaction is terminated by adding a cold organic solvent mixture (e.g., acetonitrile/methanol) containing an internal standard.
-
Sample Processing: The terminated samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this plot is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the incubation.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.
Conclusion
The metabolic stability of benzothiazole derivatives is a critical parameter that can be modulated through structural modifications. This guide provides a comparative overview and standardized protocol to aid in the selection and optimization of benzothiazole-based drug candidates. By systematically evaluating metabolic stability early in the drug discovery process, researchers can enhance the likelihood of developing compounds with favorable pharmacokinetic profiles, ultimately leading to safer and more effective therapeutics.
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolically stabilized benzothiazoles for imaging of amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. xenotech.com [xenotech.com]
Head-to-head comparison of different 2-aminobenzothiazole synthesis routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-aminobenzothiazole, a privileged scaffold in medicinal chemistry, is of paramount importance. This guide provides a detailed head-to-head comparison of three distinct synthetic routes: the classical Hugerschoff reaction, a modern iron-catalyzed approach in an aqueous medium, and a high-yield one-pot synthesis. We present a comprehensive analysis of their performance, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The 2-aminobenzothiazole core is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. The choice of synthetic strategy can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This comparative guide delves into the nuances of three prominent methods for its synthesis.
Comparative Analysis of Synthesis Routes
To facilitate a clear comparison, the following table summarizes the key quantitative data for the three selected synthetic methodologies.
| Parameter | Hugerschoff Reaction | FeCl₃-Catalyzed Synthesis in Water | One-Pot Synthesis with Benzyltrimethylammonium Dichloroiodate |
| Starting Materials | Substituted Aniline, Ammonium Thiocyanate, Bromine | 2-Iodoaniline, Isothiocyanate | Substituted Aniline, Ammonium Thiocyanate, Benzyltrimethylammonium Dichloroiodate |
| Solvent | Chloroform, Ethanol, Acetic Acid | Water | DMSO:H₂O (9:1) |
| Catalyst/Reagent | Bromine | Ferric Chloride (FeCl₃) | Benzyltrimethylammonium Dichloroiodate |
| Temperature | 0-5 °C to reflux | 80 °C | 70 °C |
| Reaction Time | ~10 hours | Not specified | Not specified |
| Reported Yield | Good (not quantified in reviewed sources) | Up to 95%[1] | 75-97%[2] |
| Key Advantages | Well-established classical method | Environmentally benign (uses water as solvent), high yields[1][3] | Excellent yields, wide substrate scope, avoids liquid bromine[2] |
| Key Disadvantages | Use of hazardous liquid bromine, potential for side reactions | Requires 2-iodoaniline precursor | Use of a specialized reagent |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
References
Inter-laboratory Validation of 2-Amino-4-ethoxybenzothiazole Bioassay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of a bioassay for 2-Amino-4-ethoxybenzothiazole. Given the common antiproliferative properties of benzothiazole derivatives, this guide proposes a cell-based proliferation assay as a model bioassay.[1] It outlines detailed experimental protocols, a proposed inter-laboratory validation study design, and standardized data presentation formats to ensure consistency and comparability of results across different research facilities.
Proposed Bioassay: Anti-Proliferation Assay (MTT-based)
A robust and widely used method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2] Living cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium rings of MTT, forming a dark blue formazan product that can be quantified by measuring its absorbance.[2] This assay is proposed for this compound due to the established anticancer activities of the 2-aminobenzothiazole scaffold.[1]
Alternative Bioassays:
-
Enzyme Inhibition Assay: If this compound is known to target a specific enzyme (e.g., a kinase), a direct enzyme inhibition assay could be employed.[3][4] This would involve measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor.[3]
-
BrdU Incorporation Assay: This assay measures DNA synthesis directly by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.[5] It is often more specific for proliferation than metabolic assays.[5]
A comparison of these methods would involve evaluating parameters like sensitivity, specificity, cost, and throughput for the specific research question.
Experimental Protocols
A harmonized protocol is critical for inter-laboratory comparison. All participating laboratories must adhere strictly to the following methodology.
Cell Culture and Plating
-
Cell Line: A human cancer cell line responsive to benzothiazole derivatives (e.g., MCF-7 for breast cancer or A549 for lung cancer) should be used.[1]
-
Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Harvest cells during their logarithmic growth phase. Perform a cell count and adjust the concentration to 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.[6]
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.[7]
Compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well does not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with 0.5% DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 48 hours under standard culture conditions.[2]
MTT Assay Protocol
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[7]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[7]
Inter-laboratory Validation Framework
A cross-validation study is essential to ensure that the bioassay method is reproducible and provides comparable results across different laboratories.[8]
Study Design:
-
Lead Laboratory: One laboratory will be designated as the lead. It will be responsible for preparing and distributing a validation kit to all participating laboratories.
-
Participating Laboratories: A minimum of three laboratories should participate.
-
Validation Kit: The kit will contain:
-
Aliquots of the same batch of this compound.
-
Cryopreserved cells from a single, characterized cell bank.
-
Standardized Quality Control (QC) samples (e.g., high, medium, and low concentrations of the compound).
-
The detailed, harmonized experimental protocol.
-
Each laboratory will perform the assay on three separate days to assess inter-day and intra-day variability.[8]
Data Presentation and Acceptance Criteria
Quantitative data should be summarized for easy comparison. The primary endpoint will be the IC50 value (the concentration of the compound that inhibits 50% of cell proliferation).
Table 1: Intra-laboratory IC50 Values for this compound
| Laboratory | Day 1 IC50 (µM) | Day 2 IC50 (µM) | Day 3 IC50 (µM) | Mean IC50 (µM) | Intra-day %CV |
| Lab A | 25.4 | 26.1 | 24.9 | 25.5 | 2.4% |
| Lab B | 28.1 | 27.5 | 29.0 | 28.2 | 2.7% |
| Lab C | 26.8 | 25.9 | 27.2 | 26.6 | 2.5% |
%CV = Coefficient of Variation
Table 2: Inter-laboratory Validation Summary
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Mean IC50 (µM) | 25.5 | 28.2 | 26.6 | |
| Overall Mean IC50 (µM) | \multicolumn{3}{c | }{26.8} | ||
| Inter-lab %CV | \multicolumn{3}{c | }{4.9%} | < 20% | |
| QC Low Accuracy (% Bias) | -3.5% | 4.2% | -1.8% | Within ±15% |
| QC Mid Accuracy (% Bias) | 2.1% | -1.5% | 0.9% | Within ±15% |
| QC High Accuracy (% Bias) | -1.2% | 3.1% | -2.4% | Within ±15% |
% Bias = [(Measured Conc. - Nominal Conc.) / Nominal Conc.] x 100
Mandatory Visualizations
Diagrams are used to clarify the experimental and logical workflows.
Caption: Experimental workflow for the MTT-based cell proliferation bioassay.
Caption: Logical workflow for the proposed inter-laboratory validation study.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. 2.5. Cell proliferation assay [bio-protocol.org]
- 7. atcc.org [atcc.org]
- 8. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 2-Aminobenzothiazole Derivatives in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have shown promise as antibacterial, anticancer, and anti-inflammatory agents. However, their therapeutic potential is often hindered by a lack of specificity, leading to off-target effects and cellular toxicity. This guide provides a comparative assessment of the specificity of a representative 2-aminobenzothiazole derivative against various biological targets and compares its performance with alternative compounds, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity and Specificity
The following table summarizes the biological activity and cytotoxicity of a representative 2-aminobenzothiazole derivative and its analogs. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more specific compounds.
Table 1: Comparative in vitro Activity and Cytotoxicity of 2-Aminobenzothiazole Derivatives
| Compound ID | Modification | Target/Assay | IC50 / MIC (µM) | Cytotoxicity (HepG2 IC50 in µM) | Selectivity Index (Cytotoxicity/Activity) | Reference |
| Compound 1 (Seed Molecule) | 2-amino-benzothiazole derivative | M. tuberculosis (LepB-UE) | 25 ± 4.5 | 26 ± 12 | ~1 | [1][2][3] |
| Compound 1 | 2-amino-benzothiazole derivative | M. tuberculosis (Wild-type) | 47 ± 12 | 26 ± 12 | ~0.55 | [3] |
| Compound 8 | Analog of Compound 1 | M. tuberculosis (Wild-type) | 27 ± 17 | 21 ± 19 | ~0.78 | [1][2] |
| Compound 13 | Chloro substitution at position 4 | M. tuberculosis (LepB-UE) | 7.9 | >100 | >12.6 | [3] |
| Compound 23 | Phenyl group addition | Intracellular M. tuberculosis | 1.3 ± 0.4 | 30 ± 6.4 | ~23 | [1] |
| OMS5 | 4-Nitroaniline combination | Lung Cancer (A549) | 22.13 | Not specified in detail | Not applicable | [4] |
| OMS14 | piperazine-4-nitroaniline combination | Breast Cancer (MCF-7) | 61.03 | Not specified in detail | Not applicable | [4] |
| 1d | p-fluoro substituted 2-amino-4-aryl thiazole | 5-Lipoxygenase (5-LOX) | ~10 | Not specified | Not applicable | [5] |
| Zileuton (Reference Drug) | Commercial 5-LOX inhibitor | 5-Lipoxygenase (5-LOX) | ~1 | Not specified | Not applicable | [5] |
LepB-UE: A hypomorphic strain of M. tuberculosis with lower expression of the signal peptidase LepB.[2][3] Selectivity Index is a ratio used to compare the cytotoxicity of a compound against its biological activity. A higher selectivity index is desirable.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key assays used to assess the activity and specificity of 2-aminobenzothiazole derivatives.
Antimycobacterial Activity Assay (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of Mycobacterium tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Mycobacterium tuberculosis strain (e.g., H37Rv).
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Resazurin dye.
Procedure:
-
Prepare a serial dilution of the test compounds in the 96-well plates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue to pink, indicating inhibition of bacterial growth.
Cytotoxicity Assay (HepG2 Cell Line)
Objective: To assess the cytotoxic effect of a compound on a human cell line.
Materials:
-
HepG2 (human liver cancer) cell line.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
Procedure:
-
Seed HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the activity of the 5-LOX enzyme.
Materials:
-
Human recombinant 5-LOX enzyme.
-
Linoleic acid (substrate).
-
Test compounds dissolved in a suitable solvent.
-
Spectrophotometer.
Procedure:
-
Pre-incubate the 5-LOX enzyme with the test compound or vehicle control.
-
Initiate the enzymatic reaction by adding the substrate, linoleic acid.
-
Monitor the formation of the product (hydroperoxy-linoleic acid) by measuring the increase in absorbance at 234 nm over time.
-
Calculate the percentage of inhibition for each compound concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration. Molecular docking studies can also be performed to suggest a possible mechanism of action, such as competitive inhibition.[5]
Visualizing Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Hypothesized Mechanism of Action and Off-Target Effects
The following diagram illustrates a simplified signaling pathway that could be modulated by a 2-aminobenzothiazole derivative, highlighting both the intended target and potential off-target interactions that can lead to cytotoxicity.
Caption: Hypothesized mechanism of 2-aminobenzothiazole derivatives.
Experimental Workflow for Specificity Assessment
This diagram outlines a typical workflow for assessing the specificity of a novel compound.
Caption: Workflow for assessing the specificity of a new compound.
References
- 1. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-4-ethoxybenzothiazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Amino-4-ethoxybenzothiazole, a compound often used in pharmaceutical research.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is synthesized from the SDS of structurally similar compounds, including 2-Amino-6-ethoxybenzothiazole, 2-Amino-4-chlorobenzothiazole, and 2-Amino-4-methylbenzothiazole, as well as general laboratory hazardous waste disposal guidelines. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Immediate Safety and Hazard Information
Based on data for analogous compounds, this compound is anticipated to pose certain hazards. Personal protective equipment (PPE) is essential to mitigate risks of exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is recommended.
Hazard Summary of Analogous Benzothiazole Compounds:
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation. | Wear protective gloves. If on skin, wash with plenty of soap and water.[1] |
| Serious Eye Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. |
Step-by-Step Disposal Procedure
The proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow. Adherence to these procedures will help ensure the safety of laboratory personnel and the environment.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound, as well as grossly contaminated items (e.g., weighing boats, contaminated paper towels), in a designated, leak-proof, and clearly labeled hazardous waste container.[2] The container should be made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated, leak-proof, and clearly labeled liquid hazardous waste container. Do not mix with incompatible wastes.[2]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
2. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the major constituents and their approximate percentages if it is a mixed waste stream.
-
Include the date when the waste was first added to the container.
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.
-
Keep waste containers tightly closed except when adding waste.[2]
4. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[3]
-
The first rinseate must be collected and disposed of as hazardous waste.[2][3]
-
Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your local EHS guidelines.
-
Once properly rinsed, the container's label must be defaced or removed before disposal or recycling.[2][3]
5. Arranging for Waste Pickup:
-
Once a hazardous waste container is full, or if it has been in storage for a specified period (check with your institution's EHS), arrange for its pickup by your institution's hazardous waste management service.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep or scoop the spilled solid material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water. Collect cleaning materials as hazardous waste.
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent material.
-
Collect the absorbent material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water. Collect cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Provide them with information on the spilled chemical.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
